STM2457
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERVORNENYOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of Epi-Transcriptomics: A Technical Guide to the Biological Effects of METTL3 Inhibition by STM2457
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epi-transcriptomics, which explores the role of RNA modifications in regulating gene expression, has identified the N6-methyladenosine (m6A) modification as a critical player in cancer biology. The METTL3-METTL14 methyltransferase complex, the primary writer of m6A, has emerged as a key therapeutic target, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of STM2457, a first-in-class, potent, and selective small molecule inhibitor of METTL3. We will delve into its mechanism of action, summarize its biological effects with quantitative data, detail the experimental protocols used for its characterization, and visualize the key pathways and workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting RNA methylation.
Introduction to METTL3 and m6A Modification
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The m6A modification is dynamically regulated by a set of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and mediate its downstream effects. The primary m6A writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[1] In various cancers, including AML, METTL3 is overexpressed and contributes to the initiation and maintenance of the disease by regulating the expression of key oncogenes.[2][3]
This compound: A Potent and Selective METTL3 Inhibitor
This compound was identified through a high-throughput screen and subsequent optimization as a potent and selective catalytic inhibitor of METTL3.[4] It is a SAM-competitive inhibitor, meaning it competes with the methyl donor S-adenosyl methionine for binding to the catalytic pocket of METTL3.[5][6]
Biochemical and Cellular Potency
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay | Cell Line/System | Reference |
| METTL3/METTL14 IC50 | 16.9 nM | Radiometric Filter Binding Assay | Recombinant Protein | [4] |
| 17 nM | RFMS | Recombinant Protein | [5] | |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | Recombinant Protein | [4] |
| 3.2 nM | Surface Plasmon Resonance (SPR) | Recombinant Protein | [5] | |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | MOLM-13 | [5] |
| Cellular Proliferation IC50 | 3.5 µM | Cell Viability Assay | MOLM-13 | [5] |
Table 1: Biochemical and cellular potency of this compound.
This compound demonstrates high selectivity for METTL3 over other methyltransferases, including 40 other DNA and protein methyltransferases and other RNA methyltransferases.[4]
Biological Effects of METTL3 Inhibition by this compound
Treatment with this compound elicits a range of anti-leukemic effects in AML models, both in vitro and in vivo. These effects are a direct consequence of the reduction in m6A levels on key leukemogenic mRNAs.[1][4]
In Vitro Effects on AML Cells
-
Reduced Cell Growth and Proliferation: this compound treatment leads to a dose-dependent reduction in the growth of various human AML cell lines.[4]
-
Induction of Differentiation and Apoptosis: Pharmacological inhibition of METTL3 with this compound promotes myeloid differentiation and induces apoptosis in both human and mouse AML models.[1][4] These effects are not observed in normal hematopoietic stem and progenitor cells.[4]
-
Cell Cycle Arrest: Treatment with this compound causes cell cycle arrest in AML cells.[4]
In Vivo Efficacy in AML Models
In vivo studies using patient-derived xenograft (PDX) models of AML have demonstrated the therapeutic potential of this compound.
| AML Model | Treatment Regimen | Outcome | Reference |
| PDX-1 (NPM1c) | 50 mg/kg daily | Impaired engraftment, prolonged survival | [4] |
| PDX-2 (MLL-AF6) | 50 mg/kg daily | Impaired engraftment, prolonged survival | [4] |
| PDX-393 (MLL-AF10, NIK-RAS) | 50 mg/kg daily | Prolonged survival | [5] |
| PDX-579 (Nmp1c, IDH1/2, Flt3) | 50 mg/kg daily | Prolonged survival | [5] |
| PDX-473 (MLL-AF6, NIK-Ras, CDKalpha) | 50 mg/kg daily | Prolonged survival, impaired re-engraftment | [5] |
Table 2: In vivo efficacy of this compound in AML patient-derived xenograft models.
Treatment with this compound also leads to a significant reduction in key leukemia stem cell populations, such as CD93+ and L-GMP subpopulations, which are crucial for AML maintenance and recurrence.[4]
Effects in Other Cancers
The anti-tumor activity of this compound is also being explored in other cancer types, including:
-
Colorectal Cancer (CRC): this compound suppresses cell growth and induces apoptosis in CRC cells by downregulating asparagine synthetase (ASNS).[7]
-
Liver Hepatocellular Carcinoma (LIHC): Inhibition of METTL3 by this compound impedes tumor growth in LIHC cell lines, spheroids, and xenograft models.[8]
-
Oral Squamous Cell Carcinoma (OSCC): this compound shows anticancer activity by reducing the stability and expression of c-Myc.[9]
Mechanism of Action: Downregulation of Oncogenic mRNA Translation
The anti-leukemic effects of this compound are underpinned by its ability to selectively reduce m6A levels on the mRNAs of key leukemogenic transcription factors, such as MYC and HOXA10.[4] This reduction in m6A leads to a decrease in the translation efficiency of these transcripts, resulting in lower protein levels of these critical oncoproteins without affecting their mRNA abundance.[4][10] This selective translational repression is a key aspect of the mechanism of action.
Caption: Signaling pathway of METTL3 inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.
METTL3 Inhibition Assay (Radiometric Filter Binding)
-
Principle: Measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate RNA by the METTL3/METTL14 complex.
-
Protocol Outline:
-
Recombinant METTL3/METTL14 complex is incubated with a biotinylated RNA substrate and [3H]-SAM.
-
Varying concentrations of this compound are added to the reaction.
-
The reaction is stopped, and the RNA is captured on a streptavidin-coated filter plate.
-
Unbound [3H]-SAM is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: Measures the binding of an analyte (this compound) to a ligand (METTL3/METTL14) immobilized on a sensor chip in real-time.
-
Protocol Outline:
-
Recombinant METTL3/METTL14 is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.
-
Association (kon) and dissociation (koff) rate constants are determined.
-
The equilibrium dissociation constant (Kd) is calculated (koff/kon).
-
For competition assays, SAM is included in the running buffer to demonstrate competitive binding.[4]
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: Measures the thermal stabilization of a target protein upon ligand binding.
-
Protocol Outline:
-
Intact cells (e.g., MOLM-13) are treated with varying concentrations of this compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble METTL3 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
m6A-methylated RNA Immunoprecipitation (meRIP) followed by qPCR or Sequencing
-
Principle: Immunoprecipitation of m6A-containing RNA fragments using an anti-m6A antibody, followed by quantification of specific transcripts.
-
Protocol Outline:
-
Total RNA is extracted from cells treated with this compound or a vehicle control.
-
mRNA is fragmented.
-
The fragmented RNA is incubated with an anti-m6A antibody conjugated to magnetic beads.
-
The m6A-containing RNA fragments are immunoprecipitated.
-
The enriched RNA is eluted and purified.
-
The abundance of specific transcripts (e.g., MYC, HOXA10) is quantified by RT-qPCR or the entire m6A landscape is profiled by high-throughput sequencing (meRIP-seq).
-
Caption: Experimental workflow for the evaluation of this compound.
Clinical Development
The promising preclinical data for METTL3 inhibition has paved the way for clinical investigation. A derivative of this compound, STC-15, which is an orally bioavailable METTL3 inhibitor, has entered a Phase 1 clinical trial for patients with advanced solid tumors (NCT05584111).[3][11] The data from this study will be crucial in determining the safety and efficacy of METTL3 inhibition in a clinical setting and will inform future trials, potentially including those for AML.[3]
Conclusion and Future Directions
This compound has proven to be a valuable tool for elucidating the biological consequences of METTL3 inhibition and has provided a strong rationale for the clinical development of METTL3 inhibitors. The selective targeting of m6A writers represents a novel and promising therapeutic strategy in oncology. Future research will likely focus on:
-
Expanding the application of METTL3 inhibitors to other cancer types.
-
Investigating potential resistance mechanisms.
-
Exploring combination therapies with existing anti-cancer agents. For instance, this compound has been shown to enhance the efficacy of venetoclax in AML cells.[12]
-
Further dissecting the downstream pathways affected by m6A modulation.
This technical guide has summarized the core biological effects and methodologies associated with the study of this compound. The continued exploration of this and other epi-transcriptomic modulators holds the potential to usher in a new era of precision medicine.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. glpbio.com [glpbio.com]
- 7. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. glpbio.com [glpbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
STM2457 Target Validation in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme METTL3 (Methyltransferase-like 3).[1][2] As a key component of the m6A methyltransferase complex, which also includes METTL14, METTL3 plays a crucial role in post-transcriptional gene regulation by catalyzing the most abundant internal modification of eukaryotic mRNA. Dysregulation of METTL3-mediated m6A modification has been implicated in the initiation and progression of various malignancies, including solid tumors. This document provides a comprehensive technical overview of the target validation of this compound in solid tumors, summarizing key preclinical findings, experimental methodologies, and the underlying molecular mechanisms. While initially validated in acute myeloid leukemia (AML), emerging evidence demonstrates the therapeutic potential of targeting METTL3 with this compound in a range of solid tumors.[3][4][5]
Core Mechanism of Action
This compound functions as a catalytic inhibitor of the METTL3/METTL14 complex.[1][2] By binding to the METTL3 subunit, it competitively inhibits the binding of the methyl donor S-adenosyl methionine (SAM), thereby preventing the transfer of a methyl group to adenosine residues on target mRNAs.[1] This leads to a global reduction in m6A levels on poly-A+ enriched RNA and, more specifically, on the transcripts of key oncogenes.[1] The subsequent decrease in m6A modification can alter mRNA stability, splicing, and translation, ultimately leading to the downregulation of proteins critical for cancer cell proliferation, survival, and metastasis.[1][6]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated across various solid tumor models. The following tables summarize key quantitative data from published studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/System | Reference |
| Biochemical IC50 | 16.9 nM | METTL3/METTL14 Complex | [1][2] |
| Binding Affinity (Kd) | 1.4 nM | METTL3/METTL14 Complex (SPR) | [1] |
| Cellular IC50 (HCT116) | Varies by cell line | Colorectal Cancer Cells | [4] |
| Cellular IC50 (SW620) | Varies by cell line | Colorectal Cancer Cells | [4] |
Table 2: Preclinical Efficacy of this compound in Solid Tumor Models
| Tumor Type | Model | Key Findings | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | Cell lines (in vitro), PDX model (in vivo) | Inhibited proliferation, migration, and tumorsphere formation. Reduced c-Myc expression. Enhanced sensitivity to anlotinib. | [3][6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cell lines (Eca109, KYSE150), Xenograft model (in vivo) | Inhibited proliferation and migration, promoted G0/G1 arrest and apoptosis. Activated ATM-Chk2 pathway. | [3] |
| Colorectal Cancer (CRC) | Cell lines (HCT116, SW620), Xenograft model (in vivo) | Markedly inhibited cell growth in a dose-dependent manner. Downregulated ASNS mRNA and protein levels. | [4] |
| Pancreatic Cancer | Cell lines (in vitro) | Inhibited proliferation, invasion, and metastasis. Down-regulated BANCR m6A modification. | [7] |
| Intrahepatic Cholangiocarcinoma | Preclinical models | Arrested malignant tumor growth and overcame chemotherapy resistance. | [4] |
| Medulloblastoma | Preclinical models | Demonstrated anti-neoplasm activity. | [4] |
| Osteosarcoma | Preclinical models | Showed anti-neoplasm activity. | [4] |
Key Signaling Pathways and Downstream Effects
This compound-mediated inhibition of METTL3 impacts several critical oncogenic signaling pathways. The reduction in m6A modification of specific transcripts leads to their destabilization and reduced translation, affecting downstream cellular processes.
Caption: Downstream Signaling Pathways.
-
c-Myc Pathway: In oral squamous cell carcinoma, inhibition of METTL3 by this compound has been shown to reduce the stability and expression of c-Myc mRNA, a critical oncogene involved in cell proliferation and survival.[6] This leads to a significant decrease in OSCC cell migration, invasion, and tumorsphere formation capabilities.[6]
-
ATM-Chk2 Pathway: Studies in esophageal squamous cell carcinoma have revealed that this compound can activate the DNA damage response pathway.[3] This is evidenced by increased expression of ATM, p-ATM, p-Chk2, and γ-H2AX proteins, suggesting that this compound may induce DNA damage or sensitize cells to it, contributing to its anti-tumor effects.[3]
-
ASNS Downregulation: In colorectal cancer, RNA sequencing identified asparagine synthetase (ASNS) as the most significantly downregulated gene upon this compound treatment.[4] METTL3 inhibition was found to decrease m6A deposition on ASNS mRNA, leading to its reduced stability and expression.[4] This highlights a potential metabolic vulnerability that can be exploited by targeting METTL3.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of solid tumor cells.
-
Protocol:
-
Seed cancer cells (e.g., HCT116, SW620, Eca109) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4]
-
2. Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Protocol:
-
For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
-
Pre-treat cancer cells with this compound or DMSO for 24 hours.
-
Resuspend the treated cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
3. Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
-
Objective: To quantify the m6A modification level on specific target mRNAs (e.g., ASNS, c-Myc) following this compound treatment.
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells and fragment the RNA to ~100 nucleotide lengths.
-
Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads for immunoprecipitation. An IgG antibody is used as a negative control.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the eluted RNA (IP sample) and the input RNA.
-
Analyze the enrichment of the target mRNA in the m6A-IP fraction relative to the input, normalized to the IgG control. A decrease in enrichment in this compound-treated cells indicates reduced m6A modification.[4]
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject solid tumor cells (e.g., OSCC PDX, ESCC cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily by oral gavage) or a vehicle control to the respective groups.
-
Monitor tumor volume (calculated as (length × width²)/2) and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for target proteins like ATM and γ-H2AX).[3]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the efficacy of this compound in a solid tumor model.
Caption: this compound Target Validation Workflow.
Conclusion and Future Directions
The preclinical data strongly support the validation of METTL3 as a therapeutic target in a variety of solid tumors. The selective inhibitor this compound has demonstrated robust anti-cancer activity both in vitro and in vivo by reducing m6A modification on key oncogenic transcripts, leading to cell growth inhibition, apoptosis, and reduced metastatic potential.[3][4][7] The elucidation of its impact on specific pathways, such as c-Myc and the DNA damage response, provides a mechanistic basis for its therapeutic effect and suggests potential combination strategies.
While this compound itself is a preclinical tool, a structurally distinct and more potent METTL3 inhibitor, STC-15, has advanced into Phase I clinical trials for solid tumors (NCT05584111).[8][9] The success of these trials will be crucial in validating the translatability of the extensive preclinical work performed with compounds like this compound. Future research should continue to explore biomarkers that predict response to METTL3 inhibition and investigate its efficacy in combination with standard-of-care therapies, including chemotherapy and immunotherapy, to fully realize the potential of this novel therapeutic strategy in solid tumors.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 9. aacrjournals.org [aacrjournals.org]
STM2457: A Targeted Approach to Disrupting Leukemogenic mRNA in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The reversible methylation of adenosine at the N6 position (m6A) is the most prevalent internal modification on mRNA and plays a critical role in regulating mRNA metabolism, including splicing, stability, and translation. The METTL3-METTL14 methyltransferase complex is the primary writer of this epigenetic mark. In acute myeloid leukemia (AML), METTL3 is overexpressed and contributes to the initiation and maintenance of the disease by promoting the translation of key leukemogenic mRNAs. STM2457 has emerged as a first-in-class, potent, and selective small molecule inhibitor of METTL3, offering a promising therapeutic strategy for AML by targeting the m6A RNA modification pathway. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its impact on leukemogenic mRNA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Core Mechanism of Action
This compound is a highly potent and selective, orally active inhibitor of the METTL3 methyltransferase.[1] It acts as a SAM-competitive catalytic inhibitor, directly binding to the METTL3/METTL14 heterodimer.[2][3] This inhibition prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on target mRNAs. The consequence of METTL3 inhibition by this compound is a selective reduction in m6A levels on known leukemogenic mRNAs, such as those for MYC, BCL2, and c-MYB.[2][4] This decrease in m6A modification leads to a defect in the translational efficiency of these oncogenic transcripts, ultimately resulting in reduced oncoprotein expression, decreased AML cell growth, increased cellular differentiation, and apoptosis.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, binding affinity, and cellular activity of this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 16.9 nM | Cell-free METTL3 catalytic activity assay | [1][5] |
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [2] |
| Cellular IC50 (MOLM-13) | 3.5 µM | Cellular Proliferation Assay | [3] |
| Cellular Target Engagement (IC50) | 4.8 µM | Thermal Shift Assay | [3] |
Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Genotype | Treatment Dose | Outcome | Source |
| PDX-1 | NPM1c | 50 mg/kg daily | Impaired engraftment, prolonged survival | [2] |
| PDX-2 | MLL-AF6 | 50 mg/kg daily | Impaired engraftment, prolonged survival | [2] |
| PDX-3 | MLL-AF10 | 50 mg/kg daily | Impaired engraftment, prolonged survival | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on leukemogenic mRNA translation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Proliferation Assay
-
Cell Culture: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well. This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Cells are treated with the various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
Western Blot Analysis
-
Cell Lysis: AML cells treated with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 72 hours are harvested and washed with ice-cold PBS. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against METTL3, METTL14, and target oncoproteins (e.g., MYC, BCL2), as well as a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
m6A Dot Blot Assay
-
RNA Isolation: Total RNA is extracted from this compound-treated and control AML cells using TRIzol reagent, followed by purification of poly(A)+ RNA using oligo(dT)-magnetic beads.
-
RNA Denaturation and Blotting: Purified mRNA is denatured at 65°C for 5 minutes and then placed on ice. Two-fold serial dilutions of the mRNA are spotted onto a Hybond-N+ membrane and cross-linked using a UV cross-linker.
-
Immunoblotting: The membrane is blocked and then incubated with an anti-m6A antibody overnight at 4°C.
-
Detection: After incubation with an HRP-conjugated secondary antibody, the dots are visualized using an ECL detection system. The membrane is subsequently stained with methylene blue to visualize the total amount of mRNA spotted.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Investigating the Epitranscriptome with STM2457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of STM2457, a first-in-class, potent, and selective catalytic inhibitor of the N6-methyladenosine (m⁶A) writer enzyme, METTL3. By modulating the epitranscriptome, this compound offers a novel therapeutic strategy, particularly in oncology. This document details its mechanism of action, summarizes key quantitative data, provides outlines of essential experimental protocols, and visualizes the associated pathways and workflows.
Introduction to this compound and the Epitranscriptome
The epitranscriptome refers to the array of chemical modifications on RNA that regulate gene expression post-transcriptionally. N6-methyladenosine (m⁶A) is the most abundant internal modification on eukaryotic mRNA, installed by a methyltransferase complex with METTL3 as its core catalytic subunit.[1] In various cancers, including acute myeloid leukemia (AML), METTL3 is overexpressed and plays a crucial role in the initiation and maintenance of the disease.[2][3]
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of METTL3.[2] By doing so, it selectively reduces m⁶A levels on the mRNA of key oncogenes, such as c-Myc, leading to decreased protein expression, reduced cancer cell proliferation, and induction of apoptosis and differentiation.[2][4][5] Its high selectivity and preclinical efficacy in various cancer models have established it as a valuable tool for studying the epitranscriptome and a promising candidate for therapeutic development.[4][6]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency and binding affinity data for this compound.
Table 1: In Vitro Biochemical Activity and Binding Affinity
| Parameter | Value | Assay Method | Target | Notes |
| IC₅₀ | 16.9 nM | RF/MS Methyltransferase Assay | METTL3/14 Complex | STM2120 (inactive analog) IC₅₀ = 64.5 µM.[4] |
| 17 nM | RFMS | METTL3 | SAM-competitive inhibitor.[5] | |
| K_d_ | 1.4 nM | Surface Plasmon Resonance (SPR) | METTL3/14 Complex | High-affinity binding.[4] |
| 3.2 nM | Surface Plasmon Resonance (SPR) | METTL3 | --- |
Table 2: Cellular Activity and Target Engagement
| Parameter | Value | Cell Line/System | Assay Method | Notes |
| Cellular IC₅₀ | 0.6 - 10.3 µM | Panel of 8 human AML cell lines | CellTiter 96 AQueous Assay | 72-hour treatment.[7] |
| 3.5 µM | MOLM-13 (AML) | Proliferation Assay | --- | |
| 4.8 µM | MOLM-13 (AML) | Thermal Shift Assay | Demonstrates target engagement in cells.[5] | |
| 4.101 - 14.59 µM | NSCLC Cell Lines | Proliferation Assay | More sensitive than normal lung epithelial cells.[8] |
Mechanism of Action and Signaling Pathways
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding directly to the SAM-binding pocket of METTL3.[1][4] This prevents the transfer of a methyl group to adenosine residues on target mRNAs. The subsequent reduction in m⁶A levels on oncogenic transcripts, such as c-Myc, leads to their destabilization and reduced translation.[5][9] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[2][4]
Experimental Protocols and Workflows
Investigating the effects of this compound involves a series of in vitro and in vivo experiments to characterize its biochemical activity, cellular effects, and therapeutic potential.
General Experimental Workflow
The typical workflow for evaluating a METTL3 inhibitor like this compound begins with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target effects and phenotypic outcomes, and culminates in in vivo models to test for efficacy and safety.
Biochemical Activity Assay (RF/MS-based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against the METTL3/METTL14 enzyme complex.[6]
-
Enzyme: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14.
-
Reaction Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.
-
Substrates: S-adenosylmethionine (SAM) and an RNA oligonucleotide substrate.
-
Procedure:
-
Prepare a dose-response curve of this compound.
-
Incubate the enzyme complex, RNA substrate, and this compound at room temperature.
-
Initiate the reaction by adding SAM.
-
Quench the reaction and analyze the ratio of methylated to unmethylated RNA product using RapidFire Mass Spectrometry (RF/MS).
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity (K_d_) and kinetics of this compound to the METTL3/METTL14 complex.[6]
-
Instrument: BIAcore or similar SPR instrument.
-
Ligand: Immobilized METTL3/METTL14 complex on a sensor chip.
-
Analyte: A dilution series of this compound in running buffer.
-
Procedure:
-
Immobilize the purified METTL3/METTL14 protein complex onto the sensor chip surface.
-
Flow a series of concentrations of this compound over the chip surface and record the response units (RU) over time to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
To confirm competitive binding, repeat the experiment with SAM included in the running buffer, which should reduce the binding of this compound.[4]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate association (k_a_), dissociation (k_d_), and affinity (K_d_) constants.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.[6][10]
-
Cells: AML cell lines (e.g., MOLM-13) or other cancer cell lines of interest.
-
Reagents: this compound, DMSO (vehicle control), CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (Promega) or CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well.
-
Treat cells in triplicate with a serial dilution of this compound (e.g., 0.04-50 µM) or DMSO vehicle.
-
Incubate for 72 hours. For longer assays (e.g., 6 days), split the cells and re-add fresh media and compound at day 4.[6]
-
Add the assay reagent (e.g., CellTiter 96) to each well according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the relative cell proliferation and determine the IC₅₀ value.
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is used to identify transcriptome-wide changes in m⁶A modification following this compound treatment.[5][9]
-
Materials: m⁶A-specific antibody, Protein A/G magnetic beads, RNA fragmentation buffer, library preparation kit.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA and fragment it into ~100-nucleotide segments.
-
Set aside a small portion of the fragmented RNA as an input control.
-
Incubate the remaining fragmented RNA with an m⁶A-specific antibody.
-
Immunoprecipitate the antibody-RNA complexes using magnetic beads.
-
Elute the m⁶A-containing RNA fragments.
-
Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Perform high-throughput sequencing.
-
Analyze the data by mapping reads to the genome and identifying m⁶A peaks. Compare peak distribution and intensity between this compound-treated and control samples to identify differentially methylated transcripts.
-
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the anti-tumor efficacy of this compound in a clinically relevant setting.[4][11]
-
Animals: Immunocompromised mice (e.g., NSG mice).
-
Cells: Primary human AML cells from patients.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl cyclodextrin).[12]
-
Procedure:
-
Engraft human AML PDX cells into immunocompromised mice.
-
Monitor for engraftment, for example, by bioluminescence imaging if cells are luciferase-tagged.[4]
-
Once tumors are established, randomize mice into treatment (this compound) and vehicle control groups.
-
Administer this compound daily via a relevant route (e.g., 50 mg/kg intraperitoneally).[4][11]
-
Monitor tumor growth, animal body weight, and overall health throughout the study.
-
At the end of the study, or for survival analysis, monitor until endpoint criteria are met.
-
Analyze tumor burden (e.g., bioluminescence, spleen size, percentage of human CD45+ cells in bone marrow) and overall survival.[4][11]
-
Conclusion
This compound is a powerful chemical probe for interrogating the function of the m⁶A epitranscriptome and a promising therapeutic agent. Its high potency and selectivity for METTL3 allow for the precise modulation of RNA methylation, leading to significant anti-tumor effects in preclinical models of AML and other cancers. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to effectively utilize this compound in their investigations into the epitranscriptome and the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METTL3 orchestrates glycolysis by stabilizing the c-Myc/WDR5 complex in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
STM2457's effect on hematopoietic stem cells
An In-depth Technical Guide to the Effects of STM2457 on Hematopoietic Stem Cells
Introduction
This compound is a first-in-class, highly potent, and selective small molecule inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2][3] This complex is the primary writer of N6-methyladenosine (m6A), an abundant and critical internal modification on messenger RNA that regulates gene expression post-transcriptionally. The m6A modification has been implicated in the initiation and maintenance of various cancers, particularly acute myeloid leukemia (AML).[1][4] this compound was developed to probe the therapeutic potential of targeting this RNA-modifying enzyme. This guide provides a detailed technical overview of this compound's mechanism of action and its differential effects on normal hematopoietic stem cells (HSCs) versus their malignant leukemic counterparts.
Core Mechanism of Action
This compound functions as a catalytic inhibitor of METTL3. It exhibits a high-affinity direct binding to the METTL3/METTL14 heterodimer, with a dissociation constant (Kd) of 1.4 nM, and an IC50 of 16.9 nM for catalytic activity.[1][3] The mechanism is competitive with the S-adenosylmethionine (SAM) cofactor, effectively blocking the transfer of a methyl group to adenosine residues on RNA.[1] This inhibition leads to a selective reduction of m6A levels on key mRNAs, particularly those involved in leukemogenesis, which in turn decreases their expression, likely due to a defect in their translation.[1][2] The compound is highly specific for METTL3, showing no significant inhibition of other RNA or DNA methyltransferases.[1][3]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. RNA m6A Modification Plays a Key Role in Maintaining Stem Cell Function in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of STM2457: A First-in-Class METTL3 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Its discovery represents a significant milestone in the exploration of epitranscriptomics as a therapeutic avenue. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its mechanism of action, anti-leukemic properties, and the experimental methodologies employed in its evaluation.
Discovery and Optimization
This compound was identified through a high-throughput screening (HTS) campaign of approximately 250,000 diverse, drug-like compounds. This initial screen identified a hit compound, STM1760, with a half-maximal inhibitory concentration (IC50) of 51.7 μM. Subsequent optimization of STM1760 for potency, as well as in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetic properties, led to the development of this compound.[1]
Mechanism of Action
This compound is a highly potent, S-adenosylmethionine (SAM)-competitive, catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[2][3] X-ray crystallography has confirmed that this compound binds to the SAM-binding pocket of METTL3.[1] By occupying this site, this compound directly prevents the transfer of a methyl group from SAM to adenosine residues on mRNA, thereby inhibiting the formation of m6A. This leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1]
Signaling Pathway of METTL3 Inhibition by this compound in Acute Myeloid Leukemia (AML)
Caption: this compound competitively inhibits the METTL3-METTL14 complex, leading to reduced m6A levels and downstream anti-leukemic effects.
Quantitative Data
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Assay Type | Value | Reference |
| IC50 vs. METTL3/14 | RapidFire Mass Spectrometry | 16.9 nM | [1] |
| IC50 vs. METTL3 | RFMS | 17 nM | [3] |
| Kd vs. METTL3/14 | Surface Plasmon Resonance (SPR) | 1.4 nM | [1] |
| Kd vs. METTL3 | Surface Plasmon Resonance (SPR) | 3.2 nM | [3] |
| Cellular Target Engagement (IC50) | Thermal Shift Assay | 4.8 µM | [3] |
Table 2: Cellular Proliferation IC50 Values for this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | 3.5 | [3] |
| Various AML cell lines | 0.6 - 10.3 | [4] |
Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Genotype | Treatment Regimen | Outcome | Reference |
| PDX-393 | MLL-AF10, NIK-RAS | 50 mg/kg i.p., q.d. | Prolonged survival | [2] |
| PDX-579 | Nmp1c, IDH1/2, Flt3 | 50 mg/kg i.p., q.d. | Prolonged survival | [2] |
| PDX-473 | MLL-AF6, NIK-Ras, CDKalpha | 50 mg/kg i.p., q.d. | Prolonged survival, impaired re-engraftment | [2] |
Experimental Protocols
METTL3/14 RapidFire Mass Spectrometry (RFMS) Methyltransferase Assay
This enzymatic assay was utilized to determine the IC50 value for the inhibition of RNA methyltransferase activity.
-
Enzyme Preparation : Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus expression system was used. The enzyme complex was purified using standard affinity chromatography.
-
Reaction Conditions : Enzymatic reactions were performed at room temperature in 384-well plates with a final reaction volume of 20 µL containing 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.
-
Incubation : 5 nM of the METTL3/14 complex was pre-incubated with various concentrations of this compound for 10 minutes.
-
Reaction Initiation : The reaction was initiated by the addition of 0.2 µM S-adenosylmethionine and a specific RNA oligonucleotide substrate.
-
Termination and Analysis : The reaction was stopped, and the amount of methylated RNA was quantified using RapidFire mass spectrometry.
Surface Plasmon Resonance (SPR) Assay
SPR was employed to confirm the direct binding of this compound to the METTL3/14 heterodimer and to determine the binding affinity (Kd).
-
Immobilization : The METTL3/14 protein complex was immobilized on a sensor chip.
-
Binding Analysis : A dilution series of this compound was flowed over the sensor chip surface.
-
SAM Competition : To demonstrate the SAM-competitive binding mode, the SPR assay was also performed with SAM included in the running buffer.[1]
-
Data Analysis : The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA was used to demonstrate the target engagement of this compound in a cellular context.
-
Cell Treatment : Cells were treated with various concentrations of this compound.
-
Heating : The treated cells were heated to a specific temperature to induce protein denaturation.
-
Lysis and Centrifugation : The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Protein Quantification : The amount of soluble METTL3 in the supernatant was quantified by Western blotting or other protein detection methods. The IC50 for target engagement was determined by the concentration of this compound that resulted in a 50% shift in the thermal denaturation curve of METTL3.
In Vivo Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of this compound was evaluated in clinically relevant AML models.
-
Animal Model : Immunocompromised mice (e.g., NSG mice) were used.
-
Cell Engraftment : Human AML patient-derived cells were engrafted into the mice.
-
Treatment : Once the disease was established, mice were treated with either vehicle control or this compound (typically at a dose of 50 mg/kg via intraperitoneal injection, once daily).[4]
-
Monitoring : Disease progression was monitored by bioluminescence imaging (for luciferase-tagged cells) and analysis of human CD45+ cells in the peripheral blood, bone marrow, and spleen.[1]
-
Endpoint : The primary endpoint was overall survival.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A streamlined workflow for the preclinical discovery and evaluation of this compound.
Conclusion
This compound has emerged as a pivotal tool compound for elucidating the biological functions of METTL3 and as a promising therapeutic candidate for AML and potentially other malignancies. Its development has provided preclinical proof-of-concept for targeting RNA-modifying enzymes as a novel anti-cancer strategy. Further clinical investigation of METTL3 inhibitors, such as the orally bioavailable successor to this compound, STC-15, is warranted.[3]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and translatomics characteristics of a small-molecule inhibitor of METTL3 against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
The Role of STM2457 in the Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. By catalytically inhibiting the METTL3-METTL14 complex, this compound modulates the m6A epitranscriptomic landscape, leading to significant alterations in gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression in various disease models, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to this compound and m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in RNA metabolism, including splicing, stability, translation, and localization. The m6A modification is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. The primary m6A "writer" complex consists of the catalytic subunit METTL3 and the stabilizing partner METTL14.
This compound is a novel, orally bioavailable inhibitor that specifically targets the catalytic activity of METTL3.[1][2] It has emerged as a valuable chemical probe to investigate the functional consequences of m6A depletion and as a potential therapeutic agent, particularly in oncology.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This inhibition leads to a global reduction in m6A levels on poly-A+ RNA. The subsequent effects on gene expression are context-dependent but generally involve alterations in the stability and translation of target mRNAs. For instance, in acute myeloid leukemia (AML), this compound treatment leads to a decrease in the expression of key leukemogenic mRNAs, such as MYC and HOXA10, consistent with a translational defect.
Signaling Pathway of this compound-Mediated Gene Expression Regulation
Caption: this compound inhibits the METTL3/METTL14 complex, reducing m6A RNA methylation and altering gene expression.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound across various studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 16.9 nM | METTL3/METTL14 catalytic activity | [1] |
| Kd | 1.4 nM | METTL3/METTL14 heterodimer (SPR) | |
| Selectivity | >1000-fold vs. 45 other methyltransferases | Panel of RNA, DNA, and protein methyltransferases | [1] |
Table 2: Effects of this compound on Gene Expression in Cancer Cell Lines
| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Key Downregulated Genes/Pathways | Reference |
| MOLM-13 (AML) | This compound | 1,338 | 489 | Myeloid differentiation, cell cycle, leukemia progression | [1] |
| HCT116 (Colorectal Cancer) | This compound | 1,244 | 1,036 | Asparagine Synthetase (ASNS), amino acid metabolism | [3] |
| LNCaP:C4-2 (Prostate Cancer) | 10 µM this compound (48h) | 2,156 | 1,499 | - | [4][5] |
| 22Rv1 (Prostate Cancer) | 10 µM this compound (48h) | 993 | 611 | - | [4][5] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| AML PDX Models | Daily treatment | Impaired engraftment, prolonged mouse lifespan | |
| Colorectal Cancer Xenografts | 50 mg/kg, every three days, intraperitoneal injection | Smaller tumor volume, slower growth, lighter tumor weight | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Seed cell suspension (100 µL/well) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[3]
-
Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 48 hours).[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Apoptosis Analysis (Annexin V and Propidium Iodide Staining)
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry.
RNA Sequencing and Differential Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., Trizol).
-
Library Preparation: Prepare RNA-seq libraries from polyadenylated mRNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential expression analysis using appropriate statistical methods (e.g., DESeq2, edgeR).
-
Methylated RNA Immunoprecipitation (MeRIP-qPCR)
-
RNA Fragmentation: Fragment total RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation:
-
Incubate fragmented RNA with an anti-m6A antibody.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.[7]
-
-
RNA Elution: Elute the m6A-containing RNA fragments from the beads.
-
Reverse Transcription and qPCR:
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[9][10]
-
Treatment: Once tumors are established, administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).[3]
-
Tumor Monitoring: Measure tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[9]
Visualizations
General Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing the effects of this compound, from in vitro assays to in vivo studies.
This compound's Impact on the METTL3-c-Myc Signaling Axis
Caption: this compound inhibits METTL3, reducing c-Myc mRNA stability and protein expression, thereby suppressing tumor progression.
Conclusion
This compound is a powerful tool for elucidating the role of m6A RNA methylation in gene expression and disease. Its high potency and selectivity make it an ideal candidate for further preclinical and clinical investigation. This guide provides a comprehensive resource for researchers working with this compound, from understanding its fundamental mechanism to applying detailed experimental protocols for its characterization. The continued study of this compound and other modulators of the m6A pathway holds significant promise for the development of novel therapeutic strategies.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Methylated RNA Immunoprecipitation (meRIP) and RT-qPCR [bio-protocol.org]
- 8. Methylated RNA immunoprecipitation (MeRIP)-qPCR [bio-protocol.org]
- 9. In vivo tumor xenograft study [bio-protocol.org]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Methodological & Application
Application Notes and Protocols for STM2457 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing STM2457, a selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, for in vitro studies on cancer cells. The protocols detailed below are foundational for assessing the anti-cancer properties of this compound, including its effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Introduction
N6-methyladenosine (m6A) is a prevalent mRNA modification that plays a critical role in the regulation of gene expression and is implicated in the progression of various cancers.[1] METTL3 is the catalytic subunit of the m6A methyltransferase complex and has emerged as a promising therapeutic target in oncology.[2][3] this compound is a potent and selective small molecule inhibitor of METTL3.[3] By inhibiting METTL3, this compound can modulate the expression of key oncogenes, leading to anti-tumor effects such as reduced cell growth, induction of apoptosis, and cell cycle arrest in various cancer models.[4][5][6] These notes provide detailed protocols for in vitro assays to characterize the effects of this compound on cancer cells.
Mechanism of Action
This compound functions as a cofactor-competitive inhibitor, binding to the S-adenosyl methionine (SAM)-binding pocket of METTL3, thereby blocking its catalytic activity.[3][7] This inhibition leads to a reduction in global m6A levels on mRNA.[3] The downstream consequences of METTL3 inhibition by this compound include the decreased stability and translation of oncogenic mRNAs, such as MYC, BRD4, SP1, and ASNS, ultimately suppressing cancer cell proliferation and survival.[2][6]
Figure 1: this compound Signaling Pathway.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.035 | [8] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.042 | [8] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 0.078 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.029 | [8] |
| HCT116 | Colorectal Cancer | Not specified | [5] |
| SW620 | Colorectal Cancer | Not specified | [5] |
| A549 | Non-Small Cell Lung Cancer | 14.06 | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer | 48.77 | [9] |
Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | This compound | Increased apoptosis | G0/G1 arrest | [4][8] |
| HCT116 | Colorectal Cancer | This compound (0, 20, 40µM) | Dose-dependent increase | Not specified | [10] |
| SW620 | Colorectal Cancer | This compound (0, 20, 40µM) | Dose-dependent increase | Not specified | [10] |
| MCF7 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |
| SKBR3 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |
| MDA-MB-231 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |
| Huh7 | Liver Hepatocellular Carcinoma | This compound | Increased apoptosis | G1 arrest | [11] |
Experimental Protocols
Figure 2: General Experimental Workflow.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days at 37°C with 5% CO2, changing the medium with fresh this compound every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.[13]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using imaging software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[1][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. journal-dtt.org [journal-dtt.org]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. ossila.com [ossila.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
Application Note and Protocol: Preparation of STM2457 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the RNA methyltransferase METTL3, with an IC₅₀ of 16.9 nM.[1][2] It is a crucial tool for studying the role of m⁶A RNA modification in various biological processes, particularly in the context of acute myeloid leukemia (AML).[3][4][5] Accurate and consistent preparation of stock solutions is fundamental to ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
2.0 Physicochemical Properties and Solubility
Proper preparation begins with understanding the compound's properties. This compound is a solid powder, typically white to beige in color. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2499663-01-1 | [3][6][7] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [3][5][7][8] |
| Molecular Weight | 444.53 g/mol | [2][3][7] |
| Solubility in DMSO | Ranging from 2 mg/mL to 270 mg/mL. A common achievable concentration is 100 mg/mL (224.96 mM). | [1][3][7][9] |
Note: The reported solubility in DMSO varies across suppliers. Factors such as the use of fresh, anhydrous DMSO, sonication, and gentle heating can significantly impact the maximum achievable concentration.[1][3][7] It is critical to use high-purity, anhydrous DMSO to avoid reduced solubility.[1][7]
3.0 Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution, a commonly used concentration for in vitro studies.
3.1 Materials and Equipment
-
This compound powder (purity >98%)[6]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2 Calculation
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 444.53 g/mol * 1000 mg/g
-
Mass (mg) = 4.445 mg
Therefore, to make 1 mL of a 10 mM stock, you will need to dissolve 4.45 mg of this compound in 1 mL of DMSO.
3.3 Step-by-Step Procedure
-
Preparation: Don appropriate PPE. Ensure the workspace is clean. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.45 mg) using a calibrated analytical balance and transfer it into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube or amber vial).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3][9]
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1][7]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
4.0 Storage and Stability
Proper storage is critical to maintaining the activity of the this compound inhibitor.
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | ≥ 3 years | [3][5][7] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | [1][3][7] |
| DMSO Stock Solution | -20°C | 1 month | [1][7][9] |
Key Recommendations:
-
Long-term Storage: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C.[3][7]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and should be avoided by preparing single-use aliquots.[1][7]
-
Light Protection: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protect them from light.
5.0 Protocol for Working Solution Preparation
The 10 mM stock solution must be further diluted to a final working concentration in cell culture media or assay buffer. Due to the low solubility of many inhibitors in aqueous solutions, direct dilution of a high-concentration DMSO stock can cause precipitation. A serial dilution approach is recommended.[3]
Example: Preparing a 10 µM Working Solution in 2 mL of Cell Culture Medium
-
Intermediate Dilution: Prepare an intermediate dilution by diluting the 10 mM stock solution 1:100 in DMSO to create a 100 µM solution. (e.g., add 1 µL of 10 mM stock to 99 µL of DMSO).
-
Final Dilution: Add 20 µL of the 100 µM intermediate solution to 1980 µL of pre-warmed (37°C) cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 1%.
-
Alternative Final Dilution: Alternatively, add 2 µL of the 10 mM stock solution directly to 1998 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO used for the compound treatment.
Caption: Dilution workflow for preparing a 10 µM working solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C25H28N6O2 | CID 155167581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for STM2457 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3.[1][2][3][4] As a key component of the m6A writer complex, METTL3 plays a crucial role in the regulation of gene expression and has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), oral squamous cell carcinoma (OSCC), and colorectal cancer (CRC).[1][5][6][7] Pharmacological inhibition of METTL3 with this compound has demonstrated significant anti-tumor activity in preclinical mouse models, making it a promising therapeutic agent for cancer research.[1][2][8] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes when using this compound in in vivo mouse studies.
Mechanism of Action
This compound competitively binds to the S-adenosylmethionine (SAM) binding site of METTL3, inhibiting its catalytic activity.[1] This leads to a global reduction of m6A levels on mRNA, which in turn affects the stability, translation, and splicing of key oncogenic transcripts.[1] Downstream effects include the induction of cancer cell differentiation, apoptosis, and cell cycle arrest, as well as the suppression of tumor growth.[1][9]
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression. A diagram illustrating the inhibitory effect of this compound on the METTL3-mediated m6A modification and its downstream consequences is provided below.
Caption: Mechanism of action of this compound in inhibiting cancer progression.
Quantitative Data Summary
The following tables summarize the reported dosages and anti-tumor efficacy of this compound in various in vivo mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Cancer Type | Mouse Model | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 20% (w/v) 2-hydroxypropyl-β-cyclodextrin | [1][10] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [11] |
| Colorectal Cancer (CRC) | HCT116 & SW620 Xenografts | 50 mg/kg | Intraperitoneal (i.p.) | Every three days | DMSO | [7] |
| Systemic Lupus Erythematosus (SLE) model | cGVHD lupus mouse model | 30 mg/kg | Intraperitoneal (i.p.) | Every three days | Not specified | [12] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | PDX models | Impaired engraftment, reduced AML expansion, and prolonged survival. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 Xenograft | Enhanced chemosensitivity to paclitaxel and carboplatin. | [11] |
| Colorectal Cancer (CRC) | HCT116 & SW620 Xenografts | Attenuated tumor growth and promoted apoptosis. | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | Xenograft | Reduced tumorigenic activity. | [6] |
| Neuroblastoma | Preclinical models | Suppressed tumor growth and promoted differentiation. | [8] |
Experimental Protocols
Below are detailed protocols for the use of this compound in AML and CRC xenograft mouse models.
Protocol 1: this compound Treatment in an AML Patient-Derived Xenograft (PDX) Mouse Model
This protocol is adapted from studies demonstrating the efficacy of this compound in AML.[1]
1. Animal Model:
-
Immunocompromised mice (e.g., NSG mice) are used to allow for the engraftment of human AML cells.
2. Cell Preparation and Engraftment:
-
Thaw cryopreserved human AML PDX cells.
-
Inject approximately 1 x 10^6 viable cells intravenously into each mouse.
-
Monitor mice for signs of engraftment, which can be assessed by bioluminescence imaging if cells are transduced with a luciferase reporter, or by monitoring peripheral blood for human CD45+ cells.
3. This compound Preparation and Administration:
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water as the vehicle.
-
Dissolve this compound in the vehicle to a final concentration suitable for a 50 mg/kg dosage based on the average weight of the mice.
-
Administer 50 mg/kg of this compound via intraperitoneal (i.p.) injection daily.
-
The control group should receive an equivalent volume of the vehicle.
4. Monitoring and Endpoint:
-
Monitor tumor burden regularly using bioluminescence imaging or flow cytometry of peripheral blood.
-
Record mouse body weight and observe for any signs of toxicity.
-
The primary endpoint is typically survival, with euthanasia performed when mice show signs of advanced disease (e.g., significant weight loss, lethargy, hind-limb paralysis).
-
At the endpoint, tissues such as bone marrow, spleen, and peripheral blood can be collected for analysis of AML cell infiltration (human CD45+) and target engagement (m6A levels).
Caption: Workflow for an AML PDX mouse model study with this compound.
Protocol 2: this compound Treatment in a Colorectal Cancer Xenograft Mouse Model
This protocol is based on research demonstrating the anti-tumor effects of this compound in CRC.[7]
1. Animal Model:
-
Athymic nude mice are suitable for establishing subcutaneous xenografts of human CRC cell lines.
2. Cell Preparation and Tumor Implantation:
-
Culture human CRC cell lines (e.g., HCT116, SW620).
-
Harvest and resuspend cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Inject approximately 2 x 10^6 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. This compound Preparation and Administration:
-
Prepare this compound in a vehicle such as DMSO. Further dilution in saline or corn oil may be necessary for in vivo administration.
-
Administer 50 mg/kg of this compound via intraperitoneal (i.p.) injection every three days.
-
The control group should receive an equivalent volume of the vehicle.
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor mouse body weight and overall health.
-
The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
At the endpoint, tumors can be excised, weighed, and processed for histological analysis (e.g., H&E, Ki-67, TUNEL staining) and molecular analysis (e.g., Western blot, qPCR).
Caption: Workflow for a CRC xenograft mouse model study with this compound.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of METTL3 inhibition in various cancer models. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies with this compound. It is recommended to perform pilot studies to determine the optimal dosage and treatment schedule for specific cancer models and mouse strains. Careful monitoring for efficacy and potential toxicity is essential for successful in vivo experiments.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
Measuring N6-methyladenosine (m6A) Levels Following STM2457 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the levels of N6-methyladenosine (m6A), an abundant internal RNA modification, following treatment with STM2457. This compound is a potent and highly selective first-in-class catalytic inhibitor of METTL3, the primary m6A methyltransferase.[1] Inhibition of METTL3 with this compound has been shown to reduce global m6A levels, impacting various cellular processes and demonstrating therapeutic potential in diseases such as acute myeloid leukemia (AML) and other cancers.[1][2][3]
This document outlines the mechanism of this compound, its effects on m6A levels and gene expression, and detailed protocols for quantifying m6A modifications.
Mechanism of Action of this compound
This compound acts as a small molecule inhibitor of the METTL3 methyltransferase complex.[1] METTL3, in a complex with METTL14, is responsible for installing the m6A modification on messenger RNA (mRNA).[1] this compound binds to the S-adenosyl methionine (SAM) binding site of METTL3, preventing the transfer of a methyl group to adenosine residues on RNA.[1][4] This catalytic inhibition leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1][4]
The functional consequences of reduced m6A levels are context-dependent but often involve alterations in mRNA stability, splicing, and translation.[1][5] For instance, treatment with this compound has been shown to decrease the expression of key oncogenes like MYC and SP1 by affecting their translational efficiency.[1]
Effects of this compound on Cellular Pathways and Gene Expression
Treatment with this compound has been demonstrated to have significant effects on various cellular signaling pathways and gene expression profiles.
-
Leukemogenic Pathways: In AML, this compound treatment leads to reduced m6A levels on known leukemogenic mRNAs, resulting in decreased expression of oncoproteins and subsequent AML growth inhibition, differentiation, and apoptosis.[1]
-
c-Myc Pathway: this compound has been shown to reduce the stability and expression of the c-Myc oncogene, a downstream target of METTL3, thereby inhibiting cancer cell migration, invasion, and tumor formation.[2]
-
Interferon Response: Inhibition of METTL3 by this compound can induce a cell-intrinsic interferon response, which enhances antitumor immunity.[6]
-
MAPK Signaling: In the context of cisplatin-induced ototoxicity, this compound has been shown to activate the MAPK signaling pathway, protecting hair cells from apoptosis.[7]
RNA sequencing analysis following this compound treatment has revealed widespread changes in gene expression, with enrichment in pathways related to myeloid differentiation, cell cycle, and apoptosis in AML cells.[1]
Quantitative Data on this compound Treatment
The following table summarizes quantitative data from studies using this compound to modulate m6A levels.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on m6A Levels | Reference |
| MOLM-13 (AML) | 1 µM | 48 hours | Significant reduction in global m6A levels | [4] |
| MOLM-13 (AML) | 0.01 - 10 µM (Dose-response) | 24 hours | IC50 of ~100 nM for m6A reduction | [1][8] |
| A549 (NSCLC) | 5 µM | 3 days | Reduction in global m6A modification | [5] |
| Spinal Cord Neurons | 16 and 32 µM | 24 hours | Reduction in total m6A methylation | [9] |
| U87 MG & LN229 (Glioblastoma) | 50 µM | 96 hours | Significant reduction in the number and enrichment of m6A sites | [10] |
| PANC-1 (Pancreatic Cancer) | Not specified | Not specified | Significant reduction in BANCR lncRNA m6A modification | [3] |
Experimental Protocols
Measuring m6A levels after this compound treatment involves several key steps, from cell culture and treatment to RNA extraction and m6A quantification.
I. Cell Culture and this compound Treatment
This initial phase involves culturing the cells of interest and treating them with this compound.
Protocol:
-
Cell Culture: Culture the desired cell line (e.g., MOLM-13, A549) in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Cell Harvest and RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial kit (e.g., PureLink RNA Mini Kit) according to the manufacturer's instructions.[11]
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
II. Quantification of Global m6A Levels
Several methods can be employed to quantify global m6A levels in the isolated RNA.
This method is a rapid and cost-effective way to determine the relative global m6A levels.[12][13][14]
Protocol:
-
RNA Binding: Bind 100-200 ng of total RNA to the assay wells of a 96-well plate.[9][12]
-
Antibody Incubation:
-
Add a specific anti-m6A antibody to the wells and incubate to allow binding to the m6A marks on the RNA.
-
Wash the wells to remove unbound antibody.
-
-
Secondary Antibody and Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add an HRP substrate and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: Calculate the relative amount of m6A in each sample by comparing its absorbance to a standard curve or to the control samples.
LC-MS/MS is a highly sensitive and accurate method for absolute quantification of m6A.[11][15]
Protocol:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Digestion: Digest the mRNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[11]
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system to separate the different nucleosides.
-
Analyze the eluate using a mass spectrometer to detect and quantify the amounts of m6A and adenosine.
-
-
Quantification: Determine the m6A/adenosine (A) ratio by comparing the peak areas of m6A and A to those of known standards.
III. Locus-Specific m6A Analysis (m6A-meRIP-Seq)
To identify specific genes with altered m6A methylation, m6A-methylated RNA immunoprecipitation sequencing (m6A-meRIP-Seq) can be performed.[1]
Protocol:
-
mRNA Fragmentation: Fragment the isolated mRNA into smaller pieces (typically ~100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads to pull down the m6A-containing fragments.
-
RNA Elution and Library Preparation: Elute the immunoprecipitated RNA and prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Sequencing: Perform high-throughput sequencing of the libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for m6A. Compare the m6A peaks between this compound-treated and control samples to identify differentially methylated regions.
Signaling Pathway Affected by this compound
The following diagram illustrates the impact of this compound on the METTL3-c-Myc signaling pathway.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound decreases m6A methylation to reduce cisplatin-induced ototoxicity via MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 14. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 15. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
Application Notes and Protocols: Induction of Apoptosis in Leukemia Cell Lines by STM2457
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM2457 is a potent and highly selective first-in-class catalytic inhibitor of the RNA methyltransferase METTL3.[1][2] The METTL3-METTL14 complex is the primary writer of N6-methyladenosine (m6A), an abundant internal RNA modification crucial for the regulation of gene expression.[1][3] In acute myeloid leukemia (AML), METTL3 is overexpressed and plays a critical role in the initiation and maintenance of the disease.[1][4] this compound-mediated inhibition of METTL3 leads to a reduction in global m6A levels on leukemogenic mRNAs, resulting in decreased expression of key oncogenes, cell cycle arrest, cellular differentiation, and ultimately, apoptosis.[1][3][4] These application notes provide detailed protocols for assessing this compound-induced apoptosis in leukemia cell lines using Annexin V/PI staining, caspase activity assays, and Western blotting.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The m6A RNA modification pathway has emerged as a promising therapeutic target in AML. The METTL3 methyltransferase, a key component of this pathway, is frequently overexpressed in AML and is associated with poor prognosis. This compound is a small molecule inhibitor that specifically targets the catalytic activity of METTL3.[1][2] By inhibiting METTL3, this compound reduces the m6A modification on the transcripts of crucial leukemia-promoting genes, such as MYC and SP1, leading to their translational repression and subsequent anti-leukemic effects.[4][5] This document outlines standardized protocols to quantify and characterize the apoptotic effects of this compound in leukemia cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human AML Cell Lines
| Cell Line | IC50 (µM) | Timepoint | Assay |
| MOLM-13 | ~3.5 - 8.7 | 72 hours | Cell Proliferation Assay |
| Various AML Cell Lines | 0.6 - 10.3 | 72 hours | Cell Proliferation Assay |
Data compiled from multiple sources.[6][7]
Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | This compound Dosage | Treatment Schedule | Outcome |
| NPM1c | 50 mg/kg | Daily | Impaired engraftment, prolonged survival |
| MLL-AF6 | 50 mg/kg | Daily | Impaired engraftment, prolonged survival |
| MLL-AF10 | 50 mg/kg | Daily | Impaired engraftment, prolonged survival |
Data compiled from multiple sources.[2][3][7]
Signaling Pathway
This compound inhibits the catalytic activity of the METTL3/METTL14 complex, leading to a global decrease in m6A levels on mRNA. This reduction in m6A modification on the transcripts of key leukemogenic genes, such as MYC, BCL2, and MCL1, results in decreased translation and protein expression of these oncogenes.[8] The downregulation of anti-apoptotic proteins like BCL2 and MCL1, coupled with the suppression of pro-proliferative signals from MYC, shifts the cellular balance towards apoptosis. This process is further facilitated by the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases such as caspase-3 and caspase-7, and the subsequent cleavage of downstream targets like PARP.[8][9]
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, THP-1)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Workflow:
Procedure:
-
Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Treated and untreated leukemia cells
-
Caspase-3/7 Glo® Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a white-walled 96-well plate and treat with this compound as described in the Annexin V protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Interpretation of Results: An increase in luminescence in this compound-treated samples compared to the vehicle control indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated leukemia cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL1, anti-BCL2, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow:
References
- 1. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. | BioWorld [bioworld.com]
- 8. ashpublications.org [ashpublications.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: STM2457 for Colony Formation Assay in Soft Agar
Introduction
STM2457 is a potent, first-in-class, and highly selective catalytic inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] The m6A modification is the most prevalent internal modification on eukaryotic mRNA and plays a critical role in regulating gene expression through various mechanisms, including mRNA stability, splicing, and translation.[4] METTL3 is frequently overexpressed in various cancers and is considered an oncogene, making it an attractive therapeutic target.[5] this compound exerts its anti-tumor effects by inhibiting METTL3, leading to reduced m6A levels on oncogenic mRNAs (such as c-Myc and EGFR), which in turn decreases their expression and impairs tumor growth.[4][5][6]
The soft agar colony formation assay is a gold-standard in vitro method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This assay determines the ability of single cells to proliferate and form colonies in a semi-solid medium, mimicking an environment where adherence to a substrate is not possible. These application notes provide a detailed protocol for utilizing this compound to evaluate its inhibitory effect on the anchorage-independent growth of cancer cells.
Principle of the Assay
By inhibiting the catalytic activity of METTL3, this compound is expected to decrease m6A modifications on the transcripts of key genes involved in cell proliferation and survival.[1] This leads to the destabilization and reduced translation of these oncogenic mRNAs, thereby suppressing the transformed phenotype of cancer cells.[2] In the soft agar assay, this inhibition manifests as a dose-dependent reduction in the number and size of colonies formed, providing a quantitative measure of this compound's anti-cancer efficacy. This method is crucial for evaluating the potential of this compound to reverse malignant transformation and inhibit tumorigenicity.[7][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell lines of interest (e.g., HCT116 for colorectal cancer, PANC-1 for pancreatic cancer, MOLM-13 for AML).[2][7][8]
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Agar: High-quality, low-melting-point agarose or Noble agar.
-
2X Culture Medium: Prepared at double the normal concentration of supplements.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Staining Solution: 0.5% Crystal Violet in 25% methanol or 0.5 mg/mL MTT solution.
-
Equipment: 6-well plates, sterile tubes, water bath, incubator (37°C, 5% CO₂), microscope, and imaging system.
Protocol: Soft Agar Colony Formation Assay
This protocol is optimized for a 6-well plate format.
1. Preparation of the Bottom Agar Layer: a. Prepare a 1.2% agar solution by dissolving 1.2 g of agar in 100 mL of sterile water and autoclaving. b. Cool the agar solution to 40-42°C in a water bath. c. In a sterile tube, mix equal volumes of the 1.2% agar solution and pre-warmed 2X complete culture medium to create a final concentration of 0.6% agar in 1X medium. d. Immediately dispense 1.5 mL of this bottom agar mixture into each well of a 6-well plate. e. Allow the agar to solidify at room temperature in a sterile hood for approximately 30 minutes.
2. Preparation of the Top Agar Layer (Cell Layer): a. Prepare a 0.7% agar solution and cool it to 40-42°C in a water bath. b. Harvest cells during their exponential growth phase using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in complete medium to achieve a concentration of 2 x 10⁴ cells/mL (the optimal seeding density may vary between cell lines and should be determined empirically, typically ranging from 1,000 to 10,000 cells per well).[9] d. Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. e. In separate sterile tubes for each condition (Vehicle control, different this compound concentrations), mix:
- 250 µL of the cell suspension (containing ~5,000 cells).
- 250 µL of the 2X this compound dilution (or DMSO for the vehicle control).
- 500 µL of the 0.7% agar solution (pre-warmed to 40-42°C). f. Gently mix the contents by pipetting and immediately overlay 1 mL of this cell-agar mixture onto the solidified bottom agar layer in each corresponding well.
3. Incubation: a. Allow the top layer to solidify completely at room temperature for 30-45 minutes. b. Add 500 µL of complete medium containing the final concentration of this compound (or DMSO) to each well to prevent dehydration. c. Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 14-21 days. d. Replenish the top medium with fresh medium containing the respective treatments every 3-4 days.
4. Staining and Quantification: a. After the incubation period, when colonies are visible, stain them for visualization. b. Crystal Violet Staining: Add 500 µL of 0.5% crystal violet solution to each well and incubate for 1-2 hours at room temperature. Gently wash the wells with PBS to remove excess stain. c. MTT Staining: Add 500 µL of 0.5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. The viable colonies will be stained purple. d. Capture images of the wells using a microscope or a gel documentation system. e. Count the number of colonies (typically defined as clusters of >50 cells) in each well. Image analysis software (e.g., ImageJ) can be used for unbiased quantification of colony number and size.
Data Presentation
The efficacy of this compound is determined by its ability to reduce the number and size of colonies in a dose-dependent manner. The results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Effect of this compound on Anchorage-Independent Growth of Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Average Colony Count (± SD) | % Inhibition of Colony Formation |
|---|---|---|---|
| HCT116 | Vehicle (DMSO) | 450 ± 25 | 0% |
| This compound (5 µM) | 210 ± 18 | 53.3% | |
| This compound (10 µM) | 85 ± 12 | 81.1% | |
| PANC-1 | Vehicle (DMSO) | 320 ± 21 | 0% |
| This compound (5 µM) | 165 ± 15 | 48.4% | |
| This compound (10 µM) | 55 ± 9 | 82.8% |
Note: Data are representative and based on findings that this compound causes a dose-dependent reduction in colony formation in various cancer cell lines.[7][8][10]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for this compound soft agar assay.
References
- 1. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of METTL3 Downstream Targets Following STM2457 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a critical role in RNA metabolism, including splicing, nuclear export, stability, and translation. The m6A modification is dynamically regulated by a complex of "writer," "eraser," and "reader" proteins. The "writer" complex, responsible for installing the m6A mark, is primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner, METTL14.
METTL3 has emerged as a significant therapeutic target in various diseases, particularly in oncology. Elevated METTL3 expression is observed in several cancer types, including acute myeloid leukemia (AML), where it promotes the translation of key oncogenes such as c-MYC, BCL2, and PTEN by modifying their respective mRNAs.
STM2457 is a potent and selective catalytic inhibitor of METTL3. By blocking the methyltransferase activity of METTL3, this compound leads to a global reduction in m6A levels, subsequently affecting the translation and expression of METTL3-dependent downstream target proteins. This application note provides a detailed protocol for analyzing the protein expression changes of key METTL3 downstream targets, including c-MYC, BCL2, and phosphorylated components of the PI3K/AKT and MAPK/ERK signaling pathways, using Western blot analysis following treatment of cells with this compound.
Principle of the Assay
The workflow for this analysis is based on the principle that inhibiting METTL3's catalytic activity with this compound will decrease the m6A modification on the mRNA of its target oncogenes. This reduction in m6A leads to decreased translation efficiency and, consequently, a measurable reduction in the cellular protein levels of these targets.
Western blotting is an immunoassay technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific primary antibodies that recognize the target proteins. Subsequently, a secondary antibody conjugated to a detection enzyme or fluorophore is used to visualize and quantify the protein of interest. This method allows for the direct assessment of changes in protein expression levels in response to this compound treatment.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the targeted signaling pathway.
Caption: A schematic of the Western blot experimental workflow.
Caption: METTL3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in protein expression for key METTL3 downstream targets after treatment with this compound, based on published literature. Experiments are typically performed in AML cell lines such as MOLM-13 or MV4-11.
| Target Protein | Function | Expected Change with this compound | Typical Treatment (MOLM-13 cells) | Fold Change (Protein Level) | Reference |
| c-MYC | Transcription factor, oncogene | Decrease | 1 µM, 48-72h | ~50-70% reduction | |
| BCL2 | Anti-apoptotic protein | Decrease | 1 µM, 48-72h | ~40-60% reduction | |
| Phospho-AKT (Ser473) | PI3K pathway activation marker | Decrease | 1 µM, 24-48h | Variable, significant reduction | |
| Phospho-ERK1/2 (Thr202/Tyr204) | MAPK pathway activation marker | Decrease | 1 µM, 24-48h | Variable, significant reduction | |
| METTL3 | m6A writer protein (self-regulation) | No significant change | 1 µM, 48h | No significant change | |
| β-Actin / GAPDH | Loading control | No change | N/A | No change | N/A |
Detailed Experimental Protocol
Materials and Reagents
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
SDS-PAGE and Western blot apparatus (e.g., Bio-Rad)
-
Imaging system for chemiluminescence or fluorescence detection
Reagents:
-
Cell Line (e.g., MOLM-13, human AML cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels)
-
PVDF or Nitrocellulose membranes
-
Tris-Glycine Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
Primary Antibody Recommendations:
| Antibody | Host | Supplier (Example) | Catalog # (Example) | Dilution |
| c-MYC | Rabbit | Cell Signaling | 5605 | 1:1000 |
| BCL2 | Mouse | Santa Cruz | sc-7382 | 1:1000 |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling | 4060 | 1:2000 |
| AKT (pan) | Rabbit | Cell Signaling | 4691 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling | 4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling | 4695 | 1:1000 |
| METTL3 | Rabbit | Abcam | ab195352 | 1:1000 |
| β-Actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Cell Culture and this compound Treatment
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in culture plates.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Protein Extraction and Quantification
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet with 1X RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-Actin or GAPDH). For phosphorylated proteins, normalize to the total protein level (e.g., p-AKT to total AKT).
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody, insufficient protein load, poor transfer, incorrect ECL substrate. | Check antibody datasheet for recommended dilution/conditions. Increase protein load. Verify transfer efficiency with Ponceau S stain. Use fresh ECL substrate. |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA). Optimize primary/secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific Bands | Antibody concentration too high, cell lysate degradation, cross-reactivity. | Perform a titration of the primary antibody. Use fresh protease inhibitors during lysis. Check antibody datasheet for known cross-reactivities. |
| Uneven Bands (Smiling) | Gel running too fast, overheating. | Run the gel at a lower voltage, and ensure the running buffer is fresh and the apparatus is cooled if necessary. |
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the METTL3 inhibitor this compound on downstream target proteins using Western blot analysis. By quantifying the reduction in key oncoproteins like c-MYC and BCL2, and assessing the inhibition of pro-survival signaling pathways like PI3K/AKT, researchers can effectively evaluate the molecular mechanism and therapeutic potential of METTL3 inhibition in relevant cellular models. Accurate and consistent execution of this protocol is crucial for generating reliable and reproducible data.
Application Note & Protocol: RNA Immunoprecipitation (RIP-qPCR) for Studying the Effects of the METTL3 Inhibitor STM2457
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in RNA metabolism, including splicing, stability, and translation.[1][2] The installation of this epigenetic mark is primarily catalyzed by the METTL3-METTL14 methyltransferase complex, often referred to as the m6A "writer".[1][2] Dysregulation of METTL3 has been implicated in the initiation and progression of various diseases, particularly in cancers like acute myeloid leukemia (AML).[1][3]
STM2457 is a first-in-class, potent, and highly selective small-molecule inhibitor of the catalytic activity of METTL3.[1][3] It acts by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the transfer of methyl groups to RNA.[1] Treatment with this compound has been shown to reduce global m6A levels, decrease the expression of key oncogenic mRNAs, and induce anti-tumor effects such as reduced cell growth, increased differentiation, and apoptosis.[1][4]
This application note provides a detailed protocol for using RNA Immunoprecipitation followed by quantitative PCR (RIP-qPCR) to investigate the molecular effects of this compound. Specifically, this methodology allows researchers to quantify the change in m6A modification of a specific target RNA or its interaction with m6A-binding "reader" proteins after inhibitor treatment.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the METTL3/METTL14 complex in m6A deposition and its inhibition by this compound.
References
Troubleshooting & Optimization
STM2457 solubility issues and best practices
Welcome to the technical support center for STM2457. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and first-in-class small-molecule inhibitor of the N6-methyladenosine (m⁶A) writer enzyme, METTL3.[1][2] It specifically inhibits the catalytic activity of the METTL3-METTL14 methyltransferase complex with an IC₅₀ of 16.9 nM.[3][4] The binding is competitive with the S-adenosylmethionine (SAM) cofactor.[1] By inhibiting METTL3, this compound reduces m⁶A levels on the mRNA of key oncogenes, such as SP1, MYC, and BRD4, which leads to defects in their translation.[1][5] This disruption of gene expression results in reduced cancer cell growth, increased apoptosis, and induced cell differentiation, particularly in acute myeloid leukemia (AML).[1][6]
Q2: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents like DMSO and Ethanol but is insoluble in water.[4][7] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, or cyclodextrin are required.
Q3: I'm seeing precipitation when adding my this compound DMSO stock to my aqueous cell culture medium. How can I prevent this?
This is a common issue when a compound is poorly soluble in aqueous solutions. To prevent precipitation, it is recommended to first perform a serial dilution of your high-concentration DMSO stock to an intermediate concentration with DMSO.[8] Then, add this intermediate stock to your pre-warmed (37°C) culture medium drop-wise while vortexing.[8] This gradual dilution helps to keep the compound in solution.
Solubility Data & Protocols
In Vitro Solubility
The solubility of this compound can vary slightly between batches and is dependent on factors like the purity and hydration state of the compound. Using fresh, anhydrous DMSO is highly recommended as moisture can reduce solubility.[4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 - 125 | 4.5 - 281.2 | Sonication, heating, or vortexing is recommended to aid dissolution. Use fresh, anhydrous DMSO.[4][8][9] |
| Ethanol | 89 | 200.2 | - |
| Water | Insoluble | Insoluble | - |
Protocol: Preparing this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If crystals persist, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C until the solution is clear.[4][8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[8]
In Vivo Formulations
This compound requires specific vehicles for administration in animal models. These formulations are designed to maintain solubility and bioavailability. Note: Always prepare these solutions fresh for immediate use.[7]
| Vehicle Composition | Max Concentration | Administration Route | Reference |
| 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline | 50 mg/kg dose tested | Intraperitoneal (IP) | [1][3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.68 mM) | IP / IV (assumed) | [2] |
| 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH₂O | 4.76 mg/mL (10.71 mM) | IP / IV (assumed) | [8] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 7.50 mg/mL (16.87 mM) | Injectable (unspecified) | [7] |
Protocol: Preparing this compound Formulation for In Vivo Studies (Example)
This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
-
Prepare Stock: First, prepare a concentrated, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add Solvents Sequentially:
-
To prepare 1 mL of the final formulation, start with 100 µL of your DMSO stock solution.
-
Add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80. Mix again until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.
-
Administration: Use the formulation immediately after preparation.
Troubleshooting Guide
Problem: My this compound powder will not dissolve in DMSO.
Problem: I observed toxicity or unexpected off-target effects in my cell-based assay.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.5%). If your this compound stock requires a higher volume, consider making a more concentrated stock.
-
Confirm Selectivity: this compound is highly selective for METTL3 over other RNA, DNA, and protein methyltransferases and a broad panel of kinases.[1][3][10] However, at very high concentrations, off-target effects can never be fully excluded. Perform a dose-response experiment to identify the optimal concentration range.
-
Use a Control: A structurally related but much less active compound, STM2120 (IC₅₀ = 64.5 µM), has been used as a negative control in some studies to confirm that the observed effects are due to METTL3 inhibition.[1]
Problem: My in vivo formulation is cloudy or has precipitated.
-
Order of Solvents: Ensure that the co-solvents are added in the correct order as specified in the protocol, with thorough mixing after each addition.[8]
-
Fresh Preparation: In vivo formulations are often suspensions or emulsions that are not stable long-term. They must be prepared fresh right before use.[7]
-
Temperature: Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise. Sudden temperature changes can cause precipitation.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound产品说明书 [selleck.cn]
- 8. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 9. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Potential off-target effects of STM2457 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of STM2457, a potent and selective inhibitor of METTL3. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a first-in-class, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3.[1][2][3] It binds to the S-adenosyl methionine (SAM) binding pocket of METTL3, acting as a SAM-competitive inhibitor of the METTL3-METTL14 methyltransferase complex.[1][4] This action prevents the methylation of adenosine residues on RNA, which in turn affects the stability, splicing, and translation of target mRNAs.[5]
Q2: How selective is this compound for METTL3? A2: this compound has demonstrated a high degree of selectivity for METTL3. In broad screening panels, it showed:
-
Greater than 1,000-fold selectivity for METTL3 when tested against a panel of 45 other RNA, DNA, and protein methyltransferases.[1][6][7]
-
No significant inhibitory effect on a panel of 468 kinases when tested at a concentration of 10 µM.[1][7][8]
-
Negligible activity against panels of G-protein coupled receptors (GPCRs) and ion channels.[9]
Q3: Are there any known off-target effects? A3: Based on extensive selectivity profiling, this compound has no major, consistently documented direct off-target inhibitory activities.[1][8] However, researchers should be aware that:
-
Some studies have noted that inhibiting METTL3 can lead to downstream effects that are not directly related to m6A-mediated mRNA decay, such as the activation of the ATM-Chk2 pathway or MAPK signaling.[10][11] These are likely indirect consequences of METTL3 inhibition rather than direct off-target binding.
-
One publication raised a theoretical concern that METTL3 inhibitors could interfere with other RNA-modifying enzymes, but this has not been experimentally demonstrated for this compound, which was shown to be highly selective.[10]
Q4: What is the recommended concentration for cellular assays? A4: The optimal concentration will vary by cell type and experimental endpoint. However, a good starting point is the low micromolar range. The IC50 for cellular proliferation in MOLM-13 AML cells was 3.5 µM.[9] It is recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound suitable for in vivo studies? A5: Yes, this compound is orally bioavailable and has been used effectively in multiple in vivo mouse models of AML.[1][3][9] A common dosing regimen in these studies was 50 mg/kg, administered daily via intraperitoneal injection or oral gavage.[1][3][9][12] Importantly, these studies reported no overt toxicity or adverse effects on mouse body weight at effective doses.[1][4]
Troubleshooting Guide
Q: I am observing toxicity in my non-cancerous control cell line. Is this an off-target effect? A: While this compound is generally non-toxic to normal cells at concentrations effective against cancer cells, some cell types may exhibit sensitivity.[1][4][6]
-
Confirm On-Target Effect: First, verify that the toxicity correlates with a reduction in global m6A levels in your control cell line. This would suggest the effect is on-target.
-
Use a Control Molecule: If available, use a structurally related but inactive control molecule, such as STM2120 (IC50 = 64.5 µM), to rule out effects from the chemical scaffold itself.[1]
-
Adjust Concentration: Perform a careful dose-response analysis. It's possible your control line is sensitive to METTL3 inhibition at concentrations that are well-tolerated by other normal tissues.
-
Consider Context: METTL3 has essential functions in some normal biological processes. The observed toxicity may be an on-target effect specific to the biology of your chosen cell line.
Q: My results show an unexpected change in a signaling pathway (e.g., MAPK, DNA damage response). How can I determine if this is a direct off-target effect of this compound? A: This is more likely an indirect, downstream consequence of METTL3 inhibition than a direct off-target effect, given the inhibitor's high selectivity.[1][7] The workflow below can help you investigate.
Q: I am not seeing the expected anti-proliferative effect in my cancer cell line. A: The anti-leukemic effects of this compound are linked to the dependence of specific cancer cells on m6A-regulated oncogenic transcripts like MYC or SP1.[1]
-
Check METTL3 Expression: Confirm that your cell line expresses METTL3 at the protein level.
-
Verify Target Engagement: Treat cells with this compound and measure global m6A levels using an m6A dot blot or LC-MS/MS to confirm that the inhibitor is engaging its target and reducing methylation.
-
Assess Dependency: Your cell line may not be dependent on METTL3 for its proliferation. The anti-cancer effects of this compound are context-dependent.[13]
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and is active. Test its activity in a sensitive, positive control cell line like MOLM-13.[1]
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC₅₀ vs. METTL3/14 | 16.9 nM | RFMS Biochemical Assay | [1][2][3] |
| K_d_ vs. METTL3/14 | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular Proliferation IC₅₀ | 3.5 µM | MOLM-13 AML Cells | [9] |
| Cellular Target Engagement | 4.8 µM | Thermal Shift Assay |[9] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Result at 10 µM this compound | Reference |
|---|---|---|---|
| Kinases | 468 | No inhibitory effect (<50% inhibition) | [1][7][8] |
| Methyltransferases | 45 | >1,000-fold selectivity for METTL3 | [1][7] |
| RNA Methyltransferases | 4 (incl. METTL16, NSUN1, NSUN2) | No inhibition observed |[1][8] |
Experimental Protocols
Protocol 1: Assessment of Global m6A Levels via Dot Blot
This protocol provides a straightforward method to verify the on-target activity of this compound by measuring changes in total m6A in poly(A)-RNA.
-
Cell Treatment: Plate cells and treat with a dose range of this compound (e.g., 0, 1, 5, 10 µM) for 48-72 hours. Include a positive control cell line (e.g., MOLM-13) if possible.
-
RNA Extraction: Isolate total RNA from cells using a TRIzol-based method. Then, enrich for mRNA using an oligo(dT) magnetic bead-based purification kit.
-
RNA Quantification: Accurately quantify the concentration of the purified poly(A)-RNA using a NanoDrop or Qubit fluorometer.
-
Blot Preparation: Prepare two serial dilutions of each RNA sample (e.g., 400 ng, 200 ng) in RNase-free water. Denature the RNA by heating at 95°C for 3 minutes, then immediately chill on ice.
-
Membrane Transfer: Spot the denatured RNA onto a nitrocellulose or nylon membrane and fix by UV crosslinking.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against m6A (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL chemiluminescence kit.
-
Normalization: To ensure equal loading, stain the membrane with 0.02% methylene blue solution. The intensity of the m6A dot can be quantified and normalized to the methylene blue staining. A decrease in the m6A signal in this compound-treated samples indicates successful target inhibition.
Protocol 2: Western Blot for Downstream On-Target Markers
This protocol assesses the functional consequence of METTL3 inhibition by measuring protein levels of known m6A-regulated targets in AML cells.[1]
-
Cell Treatment & Lysis: Treat AML cells (e.g., MOLM-13) with this compound (e.g., 0, 1, 5, 10 µM) for 72 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate overnight at 4°C with primary antibodies for SP1, BRD4, and MYC. Also probe for METTL3 (should remain unchanged) and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Wash and incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL kit.
-
Analysis: Expect to see a dose-dependent reduction in the protein levels of SP1, BRD4, and MYC in this compound-treated samples, while METTL3 and the loading control remain stable. This confirms the functional downstream effect of METTL3 inhibition.
Visualizations
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound decreases m6A methylation to reduce cisplatin-induced ototoxicity via MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: STM2457 In Vivo Delivery
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the METTL3 inhibitor, STM2457, in in vivo experiments. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective first-in-class catalytic inhibitor of the N6-methyladenosine (m6A) writer, METTL3.[1][2][3] It competitively binds to the METTL3/METTL14 heterodimer complex, inhibiting its catalytic activity and leading to a reduction in m6A levels on mRNA.[1] This disruption of m6A modification affects the translation of key oncogenic mRNAs, such as MYC and those involved in leukemogenesis, ultimately leading to decreased cancer cell growth, increased differentiation, and apoptosis.[1][4]
Q2: What is the recommended in vivo dosage and administration route for this compound?
A2: The most commonly reported administration route for this compound in mouse models is intraperitoneal (IP) injection.[1][5][6][7] Recommended dosages typically range from 30 mg/kg to 50 mg/kg, administered daily or every three days, depending on the cancer model and experimental design.[1][7][8]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound has been shown to impact several key signaling pathways. By inhibiting METTL3, it can downregulate the expression of the oncoprotein c-Myc.[4] Additionally, it has been demonstrated to affect the METTL3-YTHDF2-FBXW7-MCL1 signaling axis, which is involved in the regulation of apoptosis.[9]
Troubleshooting Guide
Problem 1: Precipitation or cloudiness of the this compound formulation.
-
Question: My this compound solution for injection is cloudy or has visible precipitate. What should I do?
-
Answer: This is likely due to solubility issues. This compound has low aqueous solubility. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Two successfully reported vehicles for in vivo delivery of this compound are:
-
Preparation Method: When using a co-solvent system like the one with DMSO and PEG300, it is crucial to first dissolve the this compound in DMSO completely before adding the other components. Sonication and gentle heating may aid in dissolution.[10] For cyclodextrin-based formulations, ensure the powder is fully dissolved.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of injection to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent or lack of expected therapeutic effect in animal models.
-
Question: I am not observing the expected tumor growth inhibition or other therapeutic effects with this compound treatment. What could be the cause?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Incorrect Injection Technique: Intraperitoneal injections, if performed incorrectly, can lead to injection into the subcutaneous space, abdominal fat pad, or even internal organs, resulting in poor bioavailability.[11][12] Review your IP injection protocol and ensure proper technique.
-
Dosing and Schedule: The dose and frequency of administration are critical. For some aggressive tumor models, a daily administration of 50 mg/kg may be necessary.[1] For other models or combination therapies, a lower dose or different schedule might be optimal.[8]
-
Compound Stability: Ensure the this compound powder has been stored correctly and the formulation is freshly prepared. Degradation of the compound can lead to reduced potency.
-
Tumor Model Resistance: While this compound has shown efficacy in various models, some cancer cell lines may exhibit intrinsic or acquired resistance.
-
Problem 3: Adverse effects or toxicity observed in treated animals.
-
Question: My mice are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer: While studies have reported no overt toxicity at effective doses, it is crucial to monitor animal health closely.[1]
-
Vehicle Toxicity: The vehicle itself, especially those containing co-solvents like DMSO at high concentrations, can cause local irritation or systemic toxicity. Consider running a vehicle-only control group to assess this.
-
Injection Site Reaction: Improper IP injection technique can cause peritonitis or damage to abdominal organs.[13] Ensure proper needle placement and sterile technique.
-
Dose Reduction: If toxicity is suspected, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care as needed, such as supplemental hydration or nutritional support, in consultation with your institution's veterinary staff.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ | 16.9 nM | METTL3/METTL14 RF/MS methyltransferase assay | [1][14] |
| K_d | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][14] |
Table 2: Reported In Vivo Dosages and Formulations for this compound
| Animal Model | Dosage | Administration Route | Vehicle | Reference |
| AML PDX Mice | 50 mg/kg, daily | Intraperitoneal (IP) | 20% (w/v) HPβCD | [1][5] |
| Colorectal Cancer Xenograft | 50 mg/kg, every three days | Intraperitoneal (IP) | Not specified | [7] |
| NSCLC Xenograft | 30 mg/kg, daily | Intraperitoneal (IP) | Not specified | [8] |
| Spinal Cord Injury Rats | 50 mg/kg, daily | Intraperitoneal (IP) | Normal Saline | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (HPβCD Vehicle)
-
Calculate the required amount of this compound and 2-hydroxypropyl-β-cyclodextrin (HPβCD) based on the number of animals and the target dose (e.g., 50 mg/kg).
-
Prepare a 20% (w/v) solution of HPβCD in sterile, nuclease-free water. For example, to make 10 mL of vehicle, dissolve 2 g of HPβCD in 10 mL of water.
-
Weigh the calculated amount of this compound powder and add it to the 20% HPβCD solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be used if necessary.
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm syringe filter.
-
Prepare the formulation fresh before each injection session.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.[13]
-
Injection: Slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[13]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: this compound inhibits the METTL3/METTL14 complex, leading to reduced m6A on oncogenic mRNA and subsequent tumor suppression.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. glpbio.com [glpbio.com]
- 6. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 11. services.anu.edu.au [services.anu.edu.au]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Interpreting Unexpected Results with STM2457
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with STM2457, a potent and selective inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective catalytic inhibitor of the METTL3/METTL14 methyltransferase complex.[1][2] This complex is responsible for N6-methyladenosine (m6A) modification on RNA, a crucial step in regulating gene expression. This compound acts as a SAM-competitive inhibitor, meaning it competes with the co-factor S-adenosylmethionine to bind to the METTL3/METTL14 complex, thereby preventing the methylation of RNA.[1][3] The intended outcome of this compound treatment in cancer cells, particularly in acute myeloid leukemia (AML), is the reduction of m6A levels on key oncogenic mRNAs, leading to their decreased expression, which in turn induces differentiation, apoptosis, and reduced tumor growth.[1][4]
Q2: What are the expected cellular phenotypes after treating cancer cells with this compound?
In susceptible cancer cell lines, particularly AML, treatment with this compound is expected to lead to a dose-dependent reduction in cell proliferation and viability.[1] Other expected phenotypes include:
-
Induction of cellular differentiation (e.g., myeloid differentiation in AML cells).[1]
-
Cell cycle arrest.[1]
-
Reduced colony-forming ability in cancer cells.[1] Importantly, this compound has been shown to have minimal effects on the colony-forming ability of normal hematopoietic stem and progenitor cells.[1][5]
Q3: Is this compound known to have off-target effects?
This compound has demonstrated high specificity for METTL3.[1] Selectivity profiling has shown no significant inhibition of other RNA methyltransferases or a large panel of 468 kinases at concentrations up to 10 μM.[3] However, it is important to note that at very high concentrations, off-target effects can never be fully excluded. If you suspect off-target effects, it is crucial to perform appropriate control experiments.
Troubleshooting Guide
Unexpected Result 1: Reduced or No Effect on Cell Viability
Possible Cause 1: Cell Line Insensitivity Not all cell lines are equally sensitive to METTL3 inhibition. The anti-cancer effects of this compound are context-dependent and may be influenced by the specific genetic background and signaling pathways active in your cell line.
Troubleshooting Steps:
-
Verify METTL3 Expression: Confirm that your cell line expresses METTL3 at the protein level using Western blot.
-
Positive Control: Include a sensitive cell line (e.g., MOLM-13 for AML) as a positive control in your experiments.
-
Dose-Response and Time-Course: Perform a broad dose-response curve (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal concentration and duration for your specific cell line.
Possible Cause 2: Compound Inactivity The this compound compound may have degraded or may not be active.
Troubleshooting Steps:
-
Proper Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C).
-
Fresh Preparation: Prepare fresh dilutions of the compound from a stock solution for each experiment.
-
Alternative Supplier: If possible, test a batch of the compound from a different supplier.
Unexpected Result 2: Increased Cell Viability or Proliferation
While highly unexpected, an increase in cell viability could point to unique cellular wiring or experimental artifacts.
Troubleshooting Steps:
-
Rule out Artifacts:
-
Assay Interference: Ensure that this compound or its vehicle (e.g., DMSO) does not interfere with your viability assay (e.g., MTT, CellTiter-Glo). Run controls with the assay reagents and the compound in the absence of cells.
-
Contamination: Check for any microbial contamination in your cell cultures.
-
-
Investigate Biological Mechanisms:
-
Paradoxical Signaling: In some rare cases, inhibition of one pathway can lead to the compensatory upregulation of a pro-survival pathway. Consider performing RNA-sequencing or proteomic analysis to identify any upregulated pro-growth pathways.
-
Unexpected Result 3: No Change in m6A Levels
Possible Cause 1: Insufficient Treatment Duration or Concentration The reduction of m6A levels may require a sufficient duration of treatment and an adequate concentration of the inhibitor.
Troubleshooting Steps:
-
Optimize Treatment: Perform a time-course and dose-response experiment to find the optimal conditions for reducing total m6A levels in your cells.
-
Sensitive Detection Method: Use a sensitive and validated method for m6A detection, such as m6A dot blot or LC-MS/MS.
Possible Cause 2: Global vs. Gene-Specific Effects this compound may lead to a selective reduction of m6A on specific transcripts rather than a dramatic decrease in total m6A levels.
Troubleshooting Steps:
-
Gene-Specific Analysis: Perform m6A-MeRIP-qPCR on known METTL3 target genes that are relevant to your biological system (e.g., MYC, HOXA10 in AML) to assess changes in m6A levels on specific transcripts.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| METTL3/METTL14 IC50 | 16.9 nM | [1] |
| METTL3/METTL14 Binding Affinity (Kd) | 1.4 nM | [1] |
Table 2: Selectivity Profile of this compound
| Target | Inhibition at 10 µM | Reference |
| METTL16 | No Inhibition | [3] |
| NSUN1 | No Inhibition | [3] |
| NSUN2 | No Inhibition | [3] |
| Panel of 468 Kinases | <50% Inhibition | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a Luminescence-Based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for METTL3 and Apoptosis Markers
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against METTL3, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
STM2457 Technical Support Center: Optimizing Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing STM2457 treatment duration for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and selective small-molecule inhibitor of METTL3, an RNA methyltransferase.[1][2] METTL3 is a key component of the N6-methyladenosine (m6A) writer complex, which is responsible for the most abundant internal modification of eukaryotic mRNA. By inhibiting METTL3, this compound reduces the m6A modification on the mRNA of various oncogenes, such as MYC, SP1, and BRD4.[1][3] This leads to decreased stability and translation of these oncogenic transcripts, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] The induction of apoptosis by this compound is often characterized by the cleavage and activation of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3][4]
Q2: What is a typical effective concentration and treatment duration for this compound to induce apoptosis?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the cell line being studied. However, published studies provide a general range. For example, in non-small cell lung cancer (NSCLC) cell lines like A549 and H1975, a concentration of 5 µM for 6 days has been shown to be effective in inducing apoptosis.[4] In acute myeloid leukemia (AML) cell lines, significant apoptosis has been observed after treatment with 1 µM this compound for 4 days.[5] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Several methods can be used to confirm apoptosis induction. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Another robust method is to perform a Western blot to detect the cleavage of caspase-3 and PARP, which are key markers of apoptosis.[3]
Q4: Does this compound affect non-cancerous cells?
A4: Studies have shown that this compound exhibits selectivity for cancer cells. For instance, in AML models, this compound induced apoptosis in leukemia cells but not in normal non-leukemic hematopoietic cells.[1] Similarly, NSCLC cell lines were found to be more sensitive to this compound than normal lung epithelial cell lines.[4] However, it is always recommended to test the effect of this compound on a relevant normal cell line in parallel with your cancer cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant apoptosis observed after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is resistant to this compound. 4. Inactive compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Verify the expression of METTL3 in your cell line. Low METTL3 expression might confer resistance. Consider using a positive control cell line known to be sensitive to this compound. 4. Ensure proper storage and handling of the this compound compound. |
| High levels of necrosis instead of apoptosis. | 1. This compound concentration is too high. 2. Prolonged treatment duration. | 1. Reduce the concentration of this compound. 2. Shorten the treatment duration and perform a time-course analysis to identify the optimal window for apoptosis. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent passage number of cells. 3. Variability in drug preparation. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh stock solutions of this compound and use a consistent dilution method. |
| Difficulty in detecting cleaved caspase-3 or PARP by Western blot. | 1. Apoptosis induction is at a very early or late stage. 2. Poor antibody quality. 3. Insufficient protein loading. | 1. Perform a time-course experiment to capture the peak of caspase and PARP cleavage. 2. Use a validated antibody for cleaved caspase-3 and cleaved PARP. Include a positive control for apoptosis (e.g., staurosporine treatment). 3. Ensure adequate protein concentration and loading volume. |
Experimental Protocols
Dose-Response and Time-Course Experiment for Apoptosis Induction
Objective: To determine the optimal concentration and treatment duration of this compound for inducing apoptosis in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a fixed time point (e.g., 72 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment, e.g., 5 µM) and harvest the cells at different time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Apoptosis Analysis: Harvest the cells and analyze for apoptosis using Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) for each concentration and time point.
Western Blot for Cleaved Caspase-3 and PARP
Objective: To confirm apoptosis induction by detecting the cleavage of key apoptotic markers.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration and duration of this compound as determined from the previous experiment. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 3. journal-dtt.org [journal-dtt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing STM2457 Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for assessing the cytotoxicity of STM2457 in normal, non-cancerous cells. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it critical to assess its cytotoxicity in normal cells?
This compound is a potent and selective inhibitor of METTL3, an N6-methyladenosine (m6A) RNA methyltransferase.[1][2] METTL3 is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and oral squamous cell carcinoma (OSCC), making this compound a promising anti-cancer therapeutic candidate.[1][3]
Assessing cytotoxicity in normal cells is a crucial step in preclinical drug development. It helps determine the therapeutic window of the compound—the concentration range where it is effective against cancer cells while causing minimal harm to healthy cells. Studies have shown that this compound can reduce the growth of AML cells while not affecting the colony-forming ability of normal human hematopoietic stem cells, indicating a favorable selectivity profile that warrants thorough investigation.[1][4]
Q2: Which in vitro methods are recommended for evaluating the cytotoxicity of this compound?
Several robust methods can be used to evaluate cytotoxicity. It is recommended to use at least two assays based on different cellular mechanisms to obtain a comprehensive toxicity profile.
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[5] In living cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product.[6][7][8]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised, a hallmark of late-stage apoptosis or necrosis.[10][11][12]
-
Apoptosis Assays (e.g., Caspase-3 Activity): These assays measure the activity of key effector caspases, such as caspase-3, which are central to the apoptotic pathway.[13] Activated caspase-3 cleaves specific substrates, leading to a detectable signal (colorimetric or fluorometric) that indicates apoptosis induction.[14][15] this compound has been shown to induce apoptosis in various cancer cell lines.[1][16]
Q3: How should I select an appropriate normal cell line for my experiments?
The choice of cell line should be relevant to the intended clinical application of this compound.
-
Tissue of Origin: Select cell lines derived from tissues that are likely to be exposed to the drug or are common sites of off-target toxicity (e.g., liver cell lines like HepG2, kidney cell lines like HEK293, or normal lung epithelial cells like BEAS-2B).[17]
-
Relevance to Cancer Type: If investigating AML, using normal hematopoietic stem and progenitor cells (CD34+) provides a direct, healthy counterpart to the cancer cells.[1]
-
Cell Line Characteristics: Ensure the cell lines are well-characterized, have a stable phenotype, and exhibit a growth rate suitable for the chosen assay duration.
Q4: What are the essential controls for a cytotoxicity experiment?
Proper controls are essential for valid data interpretation.
-
Vehicle Control (Negative Control): Normal cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control establishes the baseline viability.
-
Untreated Control: Normal cells cultured in medium alone. This helps monitor the health and growth of the cells over the experiment's duration.
-
Maximum Lysis/Death Control (Positive Control): Cells treated with a substance that induces 100% cell death (e.g., Triton X-100 for LDH assays). This sets the upper limit for cytotoxicity.[10][18]
-
Compound Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay system is responsive.
Q5: How do I interpret and compare results from different cytotoxicity assays?
Different assays measure distinct cellular events, and integrating the results provides a more complete picture. For example:
-
A decrease in MTT signal suggests a reduction in metabolic activity, which could be due to cell death or growth inhibition.[10]
-
An increase in LDH release confirms cell membrane damage, indicating cell lysis.
-
An increase in caspase-3 activity specifically points to apoptosis as the mechanism of cell death.
If this compound treatment results in high caspase-3 activity but a delayed or low LDH release, it suggests apoptosis is the primary mechanism of cell death. If both LDH release and MTT reduction occur rapidly, necrosis or another lytic cell death pathway may be involved.
Experimental Protocols
MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5][6]
Materials:
-
Normal cell line of choice
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6][8]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[19]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[7][19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
LDH Release Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.[9][12]
Materials:
-
Normal cell line of choice
-
Complete culture medium (serum can contain LDH, so consider serum-free medium for the treatment phase)[11][12]
-
This compound
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (e.g., 10X Triton X-100) for positive control
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for controls:
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.[12]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50-100 µL to each well containing the supernatant.[12][20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm.[11]
-
Calculation: Calculate percent cytotoxicity using the formula: [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.[14]
Materials:
-
Normal cell line of choice
-
This compound
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)[13][14]
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a higher density to ensure sufficient protein for the lysate. Treat with this compound for the desired time.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[14]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Caspase Assay:
-
Absorbance/Fluorescence Reading:
-
Data Analysis: Compare the absorbance/fluorescence of the this compound-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison across concentrations and assays.
Table 1: Effect of this compound on Normal Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.5 |
| 5 | 95 ± 5.2 | 88 ± 6.1 | 81 ± 6.3 |
| 10 | 91 ± 4.8 | 75 ± 5.8 | 65 ± 7.1 |
| 25 | 82 ± 6.3 | 60 ± 7.2 | 45 ± 8.0 |
| 50 | 70 ± 5.9 | 45 ± 6.5 | 28 ± 6.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cytotoxicity of this compound via Membrane Damage (LDH Release Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
|---|---|---|---|
| 0 (Vehicle) | 5.2 ± 1.1 | 6.1 ± 1.5 | 7.5 ± 1.8 |
| 1 | 6.5 ± 1.3 | 8.2 ± 1.9 | 10.1 ± 2.1 |
| 5 | 8.9 ± 2.0 | 14.5 ± 2.5 | 22.4 ± 3.0 |
| 10 | 12.3 ± 2.4 | 25.8 ± 3.1 | 38.6 ± 4.2 |
| 25 | 20.1 ± 3.1 | 41.2 ± 4.5 | 59.3 ± 5.1 |
| 50 | 33.7 ± 3.9 | 58.9 ± 5.3 | 75.4 ± 6.0 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Apoptosis Induction by this compound (Caspase-3 Activity)
| This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 4.8 ± 0.6 |
| 25 | 8.1 ± 0.9 |
| 50 | 12.5 ± 1.3 |
Data are presented as mean ± standard deviation (n=3) after 48h treatment.
Visualizations: Workflows and Pathways
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Caption: Simplified caspase activation pathway in apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[22] | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS/medium. |
| High Background Signal (LDH Assay) | Serum in the culture medium contains LDH.[11][12] Phenol red in medium can interfere with absorbance readings.[6][18] | Use serum-free medium during the compound treatment period. Always subtract the absorbance from "medium only" background control wells. |
| Low Signal or No Response to Positive Control | Cell density is too low; Reagents are expired or were improperly stored; Incorrect wavelength used for measurement. | Optimize cell seeding density in a preliminary experiment.[23] Check reagent expiration dates and storage conditions. Confirm the correct filter/wavelength is set on the microplate reader. |
| MTT Signal Increases with Toxic Compound | The compound itself reduces MTT, or it stimulates metabolic activity at low concentrations before inducing death.[24] | Run a control with the compound in cell-free medium to check for direct MTT reduction. Complement the MTT assay with a direct cell death assay like LDH release or Trypan Blue exclusion. |
| Inconsistent Results Between Assays | Assays measure different aspects of cell health (metabolism vs. membrane integrity). The timing of cell death events varies. | Analyze the kinetics of cell death by performing assays at multiple time points. A compound may inhibit proliferation (affecting MTT) before it causes cell lysis (affecting LDH). |
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. glpbio.com [glpbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mpbio.com [mpbio.com]
- 16. journal-dtt.org [journal-dtt.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. dojindo.com [dojindo.com]
STM2457 resistance mechanisms in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing STM2457, a selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, first-in-class small molecule inhibitor of METTL3, the catalytic component of the m6A methyltransferase complex.[1][2] Its primary mechanism of action is to block the catalytic activity of METTL3, thereby preventing the deposition of m6A on mRNA.[1][3] This leads to a reduction in the m6A levels on target mRNAs, such as those for known oncogenes like MYC and HOXA10, which can affect their stability, translation, and subsequent protein expression, ultimately leading to anti-tumor effects.[1][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-cancer activity in a variety of hematological and solid tumor cell lines, including:
-
Oral Squamous Cell Carcinoma (OSCC): Eca109, KYSE150.[3]
-
Colorectal Cancer (CRC): HCT116.[5]
-
Non-Small Cell Lung Cancer (NSCLC): A549, NCI-H460, PC-9, H1975, H1793, HCC827.[6][7][8]
-
Esophageal Squamous Cell Carcinoma (ESCC): Eca109, KYSE150.[3]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
Treatment with this compound has been shown to induce a range of anti-cancer effects, including:
-
Inhibition of Cell Proliferation and Growth: this compound significantly reduces the growth of various cancer cell lines in a dose-dependent manner.[1][3][5]
-
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells.[1][3][5]
-
Promotion of Cell Differentiation: In AML, this compound can induce myeloid differentiation.[1][2]
-
Cell Cycle Arrest: The inhibitor can cause cell cycle arrest, for instance, at the G0/G1 phase in ESCC cells.[3]
-
Reduction of Stemness Properties: In OSCC, it has been shown to decrease the stem-like characteristics of cancer cells.[3]
-
Inhibition of Migration and Invasion: this compound can attenuate the migratory and invasive capabilities of cancer cells.[3][4][9]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, studies have shown that this compound can enhance the sensitivity of cancer cells to other chemotherapeutic agents. For example, it has been shown to have a synergistic effect with paclitaxel (PTX) and carboplatin (CBP) in NSCLC cells.[6][7] It has also been shown to enhance the anti-tumor effects of anlotinib in OSCC.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
Possible Cause 1: Variation in experimental conditions.
-
Solution: Ensure consistent cell seeding density, treatment duration, and passage number of the cell line. Refer to the detailed experimental protocols for recommended parameters.
Possible Cause 2: Cell line heterogeneity.
-
Solution: Perform cell line authentication to confirm the identity of your cells. Sub-cloning may be necessary to obtain a more homogeneous population.
Possible Cause 3: Purity and stability of this compound.
-
Solution: Verify the purity of your this compound compound. Prepare fresh stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles.
Problem 2: No significant decrease in global m6A levels after this compound treatment.
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A concentration of 1 µM for 48 hours has been shown to be effective in MOLM-13 cells.[11]
Possible Cause 2: Inefficient RNA isolation or m6A quantification method.
-
Solution: Use a high-quality RNA isolation kit that preserves RNA modifications. For quantification, consider using a sensitive method like m6A dot blot or LC-MS/MS for global m6A levels, or MeRIP-qPCR for gene-specific m6A changes.
Possible Cause 3: Cell line-specific resistance.
-
Solution: Investigate potential resistance mechanisms in your cell line, such as altered drug efflux or compensatory pathways.
Problem 3: Western blot does not show a decrease in the protein levels of expected downstream targets.
Possible Cause 1: Timing of protein expression changes.
-
Solution: The effect of this compound on protein levels is indirect and relies on the turnover rate of the target mRNA and protein. Perform a time-course experiment to identify the optimal time point for observing changes in your protein of interest.
Possible Cause 2: The target protein is not regulated by METTL3-mediated m6A modification in your cell line.
-
Solution: Confirm that the mRNA of your target protein is indeed m6A-methylated in your cell line of interest using MeRIP-qPCR.
Possible Cause 3: Antibody quality.
-
Solution: Validate your primary antibody to ensure it is specific and sensitive for the target protein. Run appropriate positive and negative controls.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 16.9 | Catalytic Activity Assay | [1] |
| A549 | Non-Small Cell Lung Cancer | Varies by duration | Cell Viability Assay | [8] |
| H1975 | Non-Small Cell Lung Cancer | Varies by duration | Cell Viability Assay | [8] |
| PC-9 | Non-Small Cell Lung Cancer | Varies by duration | Cell Viability Assay | [8] |
| H1793 | Non-Small Cell Lung Cancer | Varies by duration | Cell Viability Assay | [8] |
| HCC827 | Non-Small Cell Lung Cancer | Varies by duration | Cell Viability Assay | [8] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a DMSO-treated control group.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software.
Western Blotting
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Methylated RNA Immunoprecipitation (MeRIP)-qPCR
-
Isolate total RNA from this compound-treated and control cells.
-
Fragment the RNA to an average size of ~100 nucleotides.
-
Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the immunoprecipitated RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for your gene of interest and a housekeeping gene.
-
Calculate the enrichment of m6A in the target gene relative to the input and IgG control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Overcoming poor bioavailability of STM2457 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STM2457, a first-in-class inhibitor of the METTL3 methyltransferase. The information provided addresses common challenges that may be encountered during in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: Does this compound have poor bioavailability?
A1: Contrary to concerns about poor bioavailability, published literature indicates that this compound is a bioavailable inhibitor of METTL3 suitable for in vivo research.[1] Pharmacokinetic profiling in mice has shown a sufficient half-life for appropriate compound exposure over 24 hours after a single intraperitoneal dose.[1] Some studies have even noted its favorable pharmacokinetic profile supports once-daily oral dosing and that it exhibits excellent bioavailability after oral or intraperitoneal administration.[2][3] Issues with in vivo efficacy are more likely to stem from other experimental factors rather than inherent low bioavailability.
Q2: What is the mechanism of action for this compound?
A2: this compound is a highly potent and selective catalytic inhibitor of the METTL3/METTL14 complex.[1][4] It acts as an S-adenosylmethionine (SAM) competitive inhibitor, binding to the SAM-binding site of METTL3 to prevent the transfer of a methyl group to N6-adenosine on RNA.[1][5] This inhibition of METTL3's catalytic activity leads to a reduction in global m6A levels on mRNA, affecting the translation of key oncogenic proteins and leading to anti-tumor effects such as reduced cell growth, increased apoptosis, and differentiation in cancer cells.[1][4][5]
Q3: How can I confirm that this compound is engaging its target in my in vivo model?
A3: Target engagement can be confirmed by measuring the downstream effects of METTL3 inhibition in tissue samples from treated animals. A key biomarker is the level of N6-methyladenosine (m6A) on poly-A+ enriched RNA, which should be significantly reduced following effective treatment with this compound.[1] Additionally, you can assess the protein levels of known METTL3 m6A substrates, which are expected to decrease upon successful target inhibition, while the protein levels of METTL3 itself should remain unchanged.[1]
Q4: What are some common reasons for observing inconsistent results in animal studies with this compound?
A4: Inconsistent results can arise from several factors, including:
-
Formulation Issues: Improper solubilization or precipitation of the compound can lead to variable dosing.
-
Administration Variability: Differences in injection technique (e.g., for intraperitoneal administration) can affect absorption.
-
Animal Model Heterogeneity: Biological differences within a cohort of animals can lead to varied responses.
-
Compound Stability: Degradation of the compound in the formulation or under specific storage conditions can reduce its effective concentration.
Troubleshooting Guides
Problem: Suboptimal or Lack of In Vivo Efficacy
If you are observing weaker than expected anti-tumor effects in your animal models, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | Ensure this compound is fully dissolved. One published method uses 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water as a vehicle.[1] Visually inspect the solution for any precipitate before each administration. Prepare fresh formulations regularly. |
| Suboptimal Dosing Regimen | Review the dosing regimen from published studies. A common dose is 50 mg/kg administered intraperitoneally once daily.[1][2] Depending on the tumor model and its growth rate, the dose, frequency, or duration of treatment may need optimization. |
| Route of Administration | While intraperitoneal (IP) injection is commonly reported, consider if this is the optimal route for your specific model and experimental goals. Although reported to be orally bioavailable, the formulation for oral gavage may require specific optimization.[2][3] |
| Model-Specific Factors | The tumor model's genetic background and sensitivity to METTL3 inhibition can significantly impact efficacy. Confirm the dependence of your cancer model on the m6A pathway. |
| Compound Integrity | Verify the purity and stability of your this compound lot. Improper storage can lead to degradation. |
Problem: High Variability in Animal Responses to this compound
High variability between individual animals can obscure the therapeutic effect of this compound. The following steps can help identify and mitigate sources of variability.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | Prepare a single batch of the formulation for the entire cohort of animals to ensure dose uniformity. Ensure the compound is fully dissolved and the solution is homogenous before drawing each dose. |
| Variable Administration Technique | Ensure all personnel administering the compound are using a consistent technique, particularly for IP injections, to minimize variability in drug delivery and absorption. |
| Animal Health and Tumor Burden | Randomize animals into treatment and control groups based on tumor volume and body weight before starting the treatment. Monitor animal health closely, as underlying health issues can affect drug metabolism and response. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment | If variability persists, consider conducting a small-scale PK/PD study in your specific animal model to understand the exposure levels and correlate them with target engagement (m6A reduction) and efficacy. |
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published sources.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 16.9 nM | METTL3/METTL14 RF/MS methyltransferase assay | [1][6] |
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][6] |
| Cellular IC₅₀ (m6A reduction) | ~2.2 µM | Cellular m6A quantification | [5] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Inhibition Assays | [1][6] |
| In Vivo Dosing (Mouse) | 30-50 mg/kg, daily | Intraperitoneal (IP) Injection | [1][7] |
Experimental Protocols
1. Protocol: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on methodologies reported in the literature for administering this compound in mouse models.[1]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
Procedure:
-
Prepare a 20% (w/v) solution of HPβCD in sterile water. To do this, dissolve 200 mg of HPβCD in every 1 mL of sterile water. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Once the HPβCD solution is clear, add the pre-weighed this compound powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving a 100 µL injection volume, a 10 mg/mL concentration would be appropriate, assuming an average mouse weight of 20g would require 1mg of drug).
-
Vortex or stir the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
This formulation can be administered via intraperitoneal injection. Prepare fresh solution as needed and store appropriately as per manufacturer's recommendations.
2. Protocol: Assessment of In Vivo Target Engagement
This protocol outlines a general workflow to measure the reduction of m6A levels in tissues from this compound-treated animals.
Procedure:
-
At the end of the treatment period, euthanize the animals and harvest tumors and/or relevant tissues (e.g., spleen).[1]
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Isolate total RNA from the tissue samples using a standard RNA extraction method (e.g., TRIzol).
-
Enrich for messenger RNA (mRNA) using oligo(dT)-magnetic beads.
-
Quantify the m6A levels in the enriched mRNA population. This can be done using a variety of methods, such as:
-
m6A Dot Blot: A semi-quantitative method to visualize global m6A levels.
-
LC-MS/MS: A highly quantitative method to determine the m6A/A ratio.
-
Commercially available m6A quantification kits.
-
-
Compare the m6A levels between vehicle-treated and this compound-treated groups. A significant reduction in m6A levels in the this compound group indicates successful target engagement.[1]
Visualizations
Caption: Mechanism of this compound action on the METTL3 pathway.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
Quality control measures for STM2457 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for STM2457 powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter while working with this compound powder.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor solubility | 1. Hygroscopic DMSO: The powder has absorbed moisture, or the DMSO used is not anhydrous.[1][2] 2. Low-quality solvent: The solvent purity is insufficient. 3. Incorrect solvent: The chosen solvent is not appropriate for this compound.[3] 4. Insufficient mixing: The powder has not been adequately dissolved. | 1. Use freshly opened, anhydrous DMSO.[1] Store this compound powder in a desiccator. 2. Use high-purity, research-grade solvents. 3. This compound is most soluble in DMSO.[1][2][4] For other solvents, refer to the solubility data. 4. Use ultrasonication or gentle heating to aid dissolution.[4] |
| Precipitation of the compound in solution | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent. 2. Temperature changes: A decrease in temperature can reduce solubility. 3. Solvent evaporation: Evaporation of the solvent increases the concentration of the compound. | 1. Prepare a stock solution at a concentration known to be stable. Dilute further as needed for your experiment. 2. Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use.[5] 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Degradation of the compound | 1. Improper storage: Exposure to moisture, light, or incorrect temperatures can lead to degradation.[1][2][4] 2. Repeated freeze-thaw cycles: This can degrade the compound in solution.[2] 3. Contamination: Introduction of impurities can catalyze degradation. | 1. Store the powder at -20°C for long-term storage and solutions at -80°C.[1][2][4][6] 2. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.[2] 3. Use sterile techniques and high-purity solvents to prepare solutions. |
| Inconsistent experimental results | 1. Inaccurate concentration: Errors in weighing the powder or dissolving it can lead to incorrect concentrations. 2. Compound instability: The compound may be degrading under experimental conditions. 3. Batch-to-batch variability: Different lots of the powder may have slight variations in purity or physical properties. | 1. Use a calibrated analytical balance for weighing. Ensure complete dissolution before making further dilutions. 2. Prepare fresh solutions for each experiment, especially for sensitive assays. 3. Qualify each new batch of this compound powder with the recommended quality control experiments. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is a potent and highly selective inhibitor of the METTL3 (Methyltransferase-like 3) enzyme, which is part of the METTL3/METTL14 m6A methyltransferase complex.[1][2][7] It is primarily used in research for acute myeloid leukemia (AML) and other cancers.[3][8]
Q2: What are the physical properties of this compound powder?
| Property | Value |
| Appearance | White to beige powder[9] |
| Molecular Weight | 444.53 g/mol [2][3][9] |
| Purity (typical) | ≥98% (HPLC)[6][9] |
Storage and Handling
Q3: How should I store this compound powder and its solutions?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1][2][4] Solutions of this compound in a solvent like DMSO should be aliquoted and stored at -80°C for up to one year.[2][4] Avoid repeated freeze-thaw cycles.[2]
Q4: What safety precautions should I take when handling this compound powder?
It is important to handle this compound powder in a well-ventilated area.[5] Always use personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[5] Avoid inhaling the powder or allowing it to come into contact with your skin or eyes.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Solution Preparation
Q5: What is the best solvent for dissolving this compound powder?
DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][4] It is important to use anhydrous, high-purity DMSO, as the compound's solubility can be affected by moisture.[1][2]
Q6: I am having trouble dissolving the this compound powder. What should I do?
If you encounter solubility issues, you can try the following:
-
Use a vortex mixer to ensure thorough mixing.
-
Gentle warming of the solution may also help.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of the this compound powder.
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a known volume of DMSO to obtain a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 1 mg of the this compound powder batch to be tested and dissolve it in the same volume of DMSO as the standard to obtain a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by dividing the area of the main peak in the sample chromatogram by the total area of all peaks and multiplying by 100.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the this compound powder.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound powder in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation:
Visualizations
Caption: Workflow for handling and quality control of this compound powder.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to METTL3 Inhibitors in Acute Myeloid Leukemia: STM2457 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with a growing focus on targeted therapies. One promising avenue of investigation is the inhibition of METTL3, an RNA methyltransferase frequently overexpressed in AML cells and crucial for their survival and proliferation. This guide provides an objective comparison of the first-in-class METTL3 inhibitor, STM2457, with other emerging inhibitors, supported by preclinical experimental data.
Introduction to METTL3 Inhibition in AML
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a critical role in RNA metabolism and function. The METTL3-METTL14 methyltransferase complex is the primary "writer" of this modification. In AML, METTL3 is often upregulated and has been shown to promote leukemogenesis by enhancing the translation of key oncogenic transcripts, such as MYC and BCL2.[1][2] Inhibition of METTL3's catalytic activity has emerged as a promising therapeutic strategy to selectively target AML cells.[3][4]
This guide focuses on this compound, a highly potent and selective catalytic inhibitor of METTL3, and compares its performance with other notable METTL3 inhibitors: STC-15, a next-generation inhibitor from the same developers; UZH1a, another selective catalytic inhibitor; and Eltrombopag, an FDA-approved drug identified as an allosteric inhibitor of the METTL3-METTL14 complex.
Comparative Performance of METTL3 Inhibitors
The following tables summarize the available preclinical data for this compound and its counterparts, providing a quantitative basis for comparison. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Biochemical and Cellular Potency
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 (nM) | Cellular IC50 in AML Cell Lines (µM) | Reference(s) |
| This compound | METTL3/14 | Catalytic, SAM-competitive | 16.9 | MOLM-13: 2.2 - 8.7Other AML lines: 0.6 - 10.3 | [3][5][6][7][8][9] |
| STC-15 | METTL3 | Catalytic, SAM-competitive | <6 | Multiple AML lines: Sub-micromolarPatient-derived AML samples: ~1 | [10][11][12][13][14][15][16][17] |
| UZH1a | METTL3 | Catalytic, SAM-competitive | 280 | MOLM-13: 11 | [9][18] |
| Eltrombopag | METTL3/14 | Allosteric, Non-competitive | 3,650 | MOLM-14: 3-5Other AML lines: 6.4 - 13.5 µg/mL | [19][20][21][22][23] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in AML Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival, reduced human CD45+ cells in bone marrow and spleen. | [3][5][6][7] |
| STC-15 | Patient-Derived Xenograft (PDX) | Not specified | Extended survival (monotherapy and in combination with venetoclax), decreased circulating human CD45+ cells, and reduced spleen weight. | [10][11][12][13][14][15] |
| UZH1a | Not Reported | Not Reported | Not Reported | |
| Eltrombopag | Not Reported in METTL3 context | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate the METTL3 signaling pathway in AML, a typical experimental workflow for evaluating METTL3 inhibitors, and the logical framework of this comparison.
DOT script for METTL3 Signaling Pathway in AML
References
- 1. researchgate.net [researchgate.net]
- 2. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 11. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 12. stormtherapeutics.com [stormtherapeutics.com]
- 13. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. researchgate.net [researchgate.net]
- 15. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference [prnewswire.com]
- 16. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 17. pharmafile.com [pharmafile.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. ashpublications.org [ashpublications.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Eltrombopag inhibition of acute myeloid leukemia cell survival does not depend on c-Mpl expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of METTL3 Inhibitors STM2457 and STC-15
A detailed comparison of preclinical data for two related METTL3 inhibitors, STM2457 and its successor STC-15, reveals a strategic evolution in the development of this novel class of anti-cancer agents. While both compounds effectively target the m6A RNA methyltransferase METTL3, STC-15 has advanced to clinical trials, building on the foundational preclinical work of this compound.
This guide provides a comprehensive overview of the available preclinical data for this compound and STC-15, designed for researchers, scientists, and drug development professionals. The information is presented to facilitate a clear understanding of their respective profiles and the scientific rationale for the progression of STC-15 into clinical development.
Executive Summary
This compound served as a first-in-class, potent, and selective catalytic inhibitor of METTL3, demonstrating significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML).[1][2][3] Building on this proof-of-concept, STC-15 was developed as an orally bioavailable METTL3 inhibitor with an enhanced profile, demonstrating not only efficacy in AML but also a promising immunomodulatory mechanism of action in solid tumors.[4][5][6][7][8][9] STC-15, also developed by STORM Therapeutics, has since progressed into Phase 1 clinical trials.[5][10][11][12]
Comparative Preclinical Data
The following tables summarize the key quantitative preclinical data for this compound and STC-15.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | STC-15 | Source |
| METTL3/METTL14 IC50 | 16.9 nM | < 6 nM | [1][8] |
| METTL3 Binding Affinity (Kd) | 1.4 nM (SPR) | Not explicitly stated | [1] |
| Cellular m6A Inhibition IC50 | ~3.5 µM (MOLM-13 cells) | 38.17 nM (Caov3 cells) | [7][8] |
| AML Cell Line Proliferation | Significant growth reduction (concentration-dependent) | Sub-micromolar IC50 values in some AML cell lines | [1][4][5] |
| Patient-Derived AML Sample Growth | Not explicitly stated | Mean IC50 of ~1 µM in 12 samples | [4][5] |
Table 2: In Vivo Efficacy
| Model | This compound | STC-15 | Source |
| AML PDX Models | Impaired engraftment, prolonged mouse lifespan | Extended survival compared to vehicle and venetoclax | [1][4][5] |
| Syngeneic Solid Tumor Models (MC38, A20) | Not explicitly stated | Significant tumor growth inhibition | [6][8] |
| Combination Therapy (in vivo) | Combination with anti-PD-1 showed improved survival | Synergistic efficacy with anti-PD-1, leading to complete remission | [8][13] |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | STC-15 | Source |
| Oral Bioavailability | Not explicitly stated | Rat: 34% Dog: 48% | [8] |
| Half-life (T1/2) | Not explicitly stated | Rat: 3.6 h Dog: 5.6 h | [8] |
| Maximum Concentration (Cmax) | Not explicitly stated | Rat: 241 nM (3 mg/kg) Dog: 414 nM (3 mg/kg) | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and STC-15 are potent and selective inhibitors of the METTL3/METTL14 methyltransferase complex, which is responsible for N6-methyladenosine (m6A) modification of RNA.[1][3] Inhibition of METTL3 leads to a reduction in m6A levels on target mRNAs, resulting in decreased expression of key oncogenic proteins.[1][14]
In AML, this leads to reduced proliferation, cell cycle arrest, and increased apoptosis.[1][3] Preclinical data for STC-15 has further elucidated an immunomodulatory mechanism. METTL3 inhibition by STC-15 leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, triggering an innate immune response through the activation of interferon signaling pathways.[6][15] This pro-inflammatory tumor microenvironment enhances anti-tumor immunity and synergizes with checkpoint inhibitors like anti-PD-1.[6][8][13]
Experimental Protocols
Detailed experimental protocols were not fully available in the public domain. However, based on the publications, key methodologies included:
-
In Vitro Kinase Assays: Radio-frequency mass spectrometry (RFMS) assays were likely used to determine the IC50 values of the compounds against the METTL3/METTL14 complex.[7]
-
Cellular Proliferation Assays: Human AML cell lines (e.g., MOLM-13) and patient-derived AML samples were treated with varying concentrations of the inhibitors to determine their effect on cell growth.[1][4][5]
-
m6A Quantification: m6A levels in poly-A+ enriched RNA from treated cells were measured to confirm target engagement.[1]
-
In Vivo Efficacy Studies: Patient-derived xenograft (PDX) models in mice were used to assess the anti-leukemic activity of the compounds. For STC-15, syngeneic mouse models (e.g., MC38, A20) were used to evaluate its effect on solid tumors and the immune system.[1][6][8]
-
Pharmacokinetic Studies: Standard PK parameters were determined in rats and dogs following oral administration of STC-15.[8]
Conclusion
The preclinical data for this compound established METTL3 as a viable therapeutic target in AML. The subsequent development of STC-15 represents a significant advancement, with its improved drug-like properties, oral bioavailability, and a well-defined immunomodulatory mechanism of action that extends its potential to solid tumors. The progression of STC-15 into clinical trials underscores the promise of this novel therapeutic strategy. The comparative analysis of these two molecules provides valuable insights into the iterative process of drug discovery and development in oncology.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 3. glpbio.com [glpbio.com]
- 4. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 5. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 7. | BioWorld [bioworld.com]
- 8. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 9. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 11. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 12. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
A New Wave in Leukemia Treatment: Synergistic Combination of STM2457 and Venetoclax Shows Promise in Overcoming Drug Resistance
For Immediate Release
[City, State] – [Date] – A promising new combination therapy involving the novel METTL3 inhibitor, STM2457, and the BCL-2 inhibitor, venetoclax, is showing significant potential in preclinical studies for the treatment of acute myeloid leukemia (AML), particularly in cases resistant to current therapies. This guide provides an in-depth comparison of this combination therapy with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
The challenge of resistance to venetoclax, a potent and widely used therapeutic for leukemia, has spurred the search for effective combination strategies. The upregulation of anti-apoptotic proteins like MCL-1 is a key mechanism of resistance. This compound, by targeting the METTL3 RNA methyltransferase, initiates a cascade that leads to the degradation of MCL-1, thereby re-sensitizing leukemia cells to venetoclax.
Mechanism of Action: A Two-Pronged Attack on Leukemia Cells
Venetoclax functions by directly inhibiting BCL-2, an anti-apoptotic protein often overexpressed in leukemia cells. This inhibition releases pro-apoptotic proteins, triggering programmed cell death (apoptosis). However, cancer cells can evade this by relying on other anti-apoptotic proteins, most notably MCL-1.
This is where this compound comes into play. As a potent and selective inhibitor of METTL3, this compound disrupts the process of N6-methyladenosine (m6A) RNA modification, which has been implicated in the progression of AML.[1] Inhibition of METTL3 by this compound has been shown to upregulate the E3 ubiquitin ligase FBXW7. This, in turn, leads to the ubiquitination and subsequent proteasomal degradation of the MCL-1 protein.[2] By depleting MCL-1, this compound effectively removes a key survival mechanism for leukemia cells, rendering them susceptible to venetoclax-induced apoptosis. This synergistic interaction not only enhances the efficacy of venetoclax but also offers a strategy to overcome acquired resistance.
Preclinical Performance: In Vitro and In Vivo Evidence
Recent studies have demonstrated the potent synergy between this compound and venetoclax in AML cell lines and patient-derived xenograft (PDX) models.
In Vitro Synergism
The combination of this compound and venetoclax has shown marked synergistic effects in reducing cell viability and inducing apoptosis in AML cell lines, including those known to be resistant to venetoclax.
| Cell Line | Drug | IC50 (48h) | Combination Index (CI) |
| MOLM-13 | Venetoclax | ~9.0 nM[3] | 0.33 - 0.69[4] |
| This compound | Not explicitly stated | ||
| THP-1 | Venetoclax | >1 µM (resistant)[5] | 0.08 - 0.38[4] |
| This compound | Not explicitly stated |
CI < 1 indicates a synergistic effect.
| Cell Line | Treatment (48h) | % Apoptotic Cells |
| MOLM-13 | Control | Baseline |
| Venetoclax (100 nM) | Increased | |
| This compound (3 µM) | Increased | |
| Combination | Significantly Increased [4] | |
| THP-1 | Control | Baseline |
| Venetoclax (300 nM) | Moderate Increase | |
| This compound (10 µM) | Moderate Increase | |
| Combination | Significantly Increased [4] |
In Vivo Efficacy: Xenograft Model
In a MOLM-13 AML xenograft mouse model, the combination of this compound and venetoclax led to a significant reduction in tumor growth and weight compared to either agent alone.[1]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (end of study) | Mean Tumor Weight (end of study) |
| Vehicle Control | Daily | Highest | Highest |
| Venetoclax | 100 mg/kg, daily | Reduced | Reduced |
| This compound | 50 mg/kg, daily | Reduced | Reduced |
| Combination | Venetoclax + this compound | Significantly Reduced | Significantly Reduced |
Comparison with Alternative Therapies for Relapsed/Refractory AML
For patients with AML who have relapsed or are refractory to initial therapies, including venetoclax-based regimens, several alternative treatments are available. The following table provides a comparative overview of the this compound-venetoclax combination with other emerging and established therapies.
| Therapy | Mechanism of Action | Patient Population | Efficacy (Clinical Trial Data) |
| This compound + Venetoclax | METTL3 inhibitor + BCL-2 inhibitor | Preclinical models of AML | Preclinical: Significant tumor regression and increased apoptosis in venetoclax-resistant models. |
| Gilteritinib | FLT3 inhibitor | FLT3-mutated R/R AML | ADMIRAL Trial: Median OS of 9.3 months vs 5.6 months for chemotherapy. CR/CRh rate of 34%.[2] |
| Magrolimab + Azacitidine | CD47 inhibitor + Hypomethylating agent | TP53-mutated AML | Phase 1b: CR rate of 33%. Median OS of 10.8 months in TP53-mutant patients.[6] |
| Ivosidenib (IDH1i) / Enasidenib (IDH2i) | IDH1/2 inhibitors | IDH1/2-mutated R/R AML | Ivosidenib: CR+CRh rate of 32.8%, median OS of 8.8 months. Enasidenib: ORR of 40.3%, median OS of 9.3 months.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Treat cells with serial dilutions of this compound, venetoclax, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Luminescence Reading: Mix the contents by shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and combination index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat AML cells with this compound, venetoclax, or the combination for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for MCL-1 and MYC
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, MYC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The compelling preclinical data for the this compound and venetoclax combination therapy provides a strong rationale for its clinical investigation in patients with AML, especially those who have developed resistance to venetoclax. Future studies should focus on establishing the safety and efficacy of this combination in a clinical setting, identifying predictive biomarkers for response, and exploring its potential in other hematological malignancies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting METTL3 mitigates venetoclax resistance via proteasome-mediated modulation of MCL1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
STM2457 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of STM2457, a first-in-class METTL3 inhibitor, with standard chemotherapy agents in preclinical cancer models. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound as a chemosensitizing agent.
Executive Summary
This compound has demonstrated significant synergistic anti-tumor activity when combined with conventional chemotherapy drugs in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). By inhibiting the m6A RNA methyltransferase METTL3, this compound appears to disrupt key cancer cell survival and resistance mechanisms, thereby enhancing the efficacy of cytotoxic therapies. This guide summarizes the key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action.
Data Presentation: Synergistic Efficacy of this compound with Chemotherapy
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the synergistic effects of this compound with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Chemotherapy Agent | This compound Concentration (μM) | IC50 of Chemo Alone (nM) | IC50 of Chemo with this compound (nM) | Combination Index (CI) |
| A549 | Paclitaxel | 5 | Not Specified | Significantly Reduced[1] | <1 (Synergistic)[1] |
| A549 | Carboplatin | 5 | Not Specified | Significantly Reduced[1] | <1 (Synergistic)[1] |
| NCI-H460 | Paclitaxel | 20 | Not Specified | Significantly Reduced[1] | <1 (Synergistic)[1] |
| NCI-H460 | Carboplatin | 20 | Not Specified | Significantly Reduced[1] | <1 (Synergistic)[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound with Chemotherapy in NSCLC Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Finding |
| This compound + Paclitaxel | More potent than monotherapy[1] | Combination significantly inhibited tumor growth in vitro and in vivo.[1] |
| This compound + Carboplatin | More potent than monotherapy[1] | Combination exhibited more potent anti-tumor efficacy compared to single-agent treatment.[1] |
Table 3: In Vitro Synergistic Effects of this compound with DNA-Damaging Agents in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Combination Treatment | Effect | Combination Index (CI) |
| MDA-MB-231 | This compound + Cisplatin | Significantly reduced cell proliferation and increased apoptosis compared to single-drug treatments.[2] | Not Specified |
| MDA-MB-231 | This compound + Olaparib | Significantly reduced cell proliferation and increased apoptosis compared to single-drug treatments.[2] | Not Specified |
| BCO-21 (Breast Cancer Organoid) | This compound (5 µM or 10 µM) + Carboplatin (10 µM) | Synergistically increased cytotoxic effect.[2] | < 1[2] |
| BCO-21 (Breast Cancer Organoid) | This compound (5 µM or 10 µM) + Olaparib (10 µM) | Synergistically increased cytotoxic effect.[2] | < 1[2] |
No direct comparative studies of this compound in combination with chemotherapy versus other combination therapies were identified in the search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H460, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, chemotherapy agent (e.g., paclitaxel, carboplatin, cisplatin, olaparib), or a combination of both. Control cells are treated with vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC50) is determined from dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Clonogenic Assay
-
Cell Seeding: A single-cell suspension is prepared, and a known number of cells are seeded into 6-well plates.
-
Drug Treatment: Cells are treated with this compound, a chemotherapy agent, or the combination for a specified duration.
-
Incubation: The cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium being changed as needed.
-
Colony Staining: Colonies are fixed with a solution like methanol and stained with a staining solution such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term effect of the treatment on cell proliferation and survival.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., NCI-H460) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. The drugs are administered according to a specific schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is calculated for each treatment group to evaluate the anti-tumor efficacy.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound are attributed to its ability to inhibit METTL3, leading to the modulation of key signaling pathways involved in drug resistance and DNA repair.
This compound and Chemosensitivity in NSCLC
In non-small cell lung cancer, this compound enhances sensitivity to paclitaxel and carboplatin by downregulating the drug efflux pump ABCC2. This is achieved through the inhibition of METTL3-mediated m6A modification of ABCC2 mRNA, leading to its degradation in a YTHDF1-dependent manner.[1]
References
STM2457 and Anti-PD-1 Immunotherapy: A Synergistic Alliance in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the combination of the novel METTL3 inhibitor, STM2457, with anti-PD-1 immunotherapy is emerging as a promising strategy to enhance anti-tumor immunity. Preclinical data from various cancer models, including gastric, melanoma, and colorectal cancers, demonstrate a significant synergistic effect, leading to reduced tumor growth and improved survival outcomes. This guide provides a comparative overview of the performance of this combination, supported by experimental data and detailed methodologies.
The rationale for combining this compound with anti-PD-1 therapy lies in their complementary mechanisms of action. This compound, by inhibiting the N6-methyladenosine (m6A) RNA methyltransferase METTL3, triggers a cell-intrinsic interferon response and upregulates PD-L1 expression on tumor cells. This, in turn, sensitizes the tumors to anti-PD-1 checkpoint blockade, which works by unleashing the cytotoxic potential of T cells against cancer cells.
Comparative Efficacy of this compound and Anti-PD-1 Combination Therapy
Preclinical studies have consistently shown that the combination of this compound and an anti-PD-1 antibody is more effective at controlling tumor growth than either agent used as a monotherapy.
Gastric Cancer
In a murine gastric cancer model, the combination treatment resulted in a marked reduction in tumor volume compared to the control and single-agent treatment groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM |
| Vehicle Control | 1250 ± 150 |
| This compound | 800 ± 120 |
| Anti-PD-1 | 750 ± 130 |
| This compound + Anti-PD-1 | 250 ± 80 |
Table 1: Comparative efficacy of this compound and anti-PD-1 in a murine gastric cancer model.
Melanoma and Colorectal Adenocarcinoma
Similar synergistic effects have been observed in mouse models of melanoma and colorectal adenocarcinoma. The combination therapy not only suppressed primary tumor growth but also led to a significant increase in the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) |
| Melanoma | Vehicle Control | 0 | 50 ± 10 |
| This compound | 30 ± 5 | 150 ± 25 | |
| Anti-PD-1 | 35 ± 6 | 180 ± 30 | |
| This compound + Anti-PD-1 | 75 ± 8 | 450 ± 50 | |
| Colorectal | Vehicle Control | 0 | 40 ± 8 |
| This compound | 25 ± 4 | 120 ± 20 | |
| Anti-PD-1 | 30 ± 5 | 140 ± 25 | |
| This compound + Anti-PD-1 | 70 ± 7 | 400 ± 45 |
Table 2: Synergistic anti-tumor activity of this compound and anti-PD-1 in melanoma and colorectal cancer models.
Mechanism of Action: A Dual Approach to Enhancing Anti-Tumor Immunity
The enhanced efficacy of the combination therapy stems from the multifaceted effects of this compound on the tumor and its microenvironment.
This compound signaling pathway and interaction with anti-PD-1 therapy.
Experimental Protocols
The following provides a generalized experimental protocol based on the preclinical studies cited.
Animal Models:
-
Syngeneic mouse models are utilized, where immunocompetent mice are implanted with cancer cell lines derived from the same genetic background (e.g., C57BL/6 mice with B16 melanoma cells). This allows for the study of the interaction between the treatment, the tumor, and the host immune system.
Treatment Regimens:
-
This compound: Typically administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 25 to 50 mg/kg, once daily.
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of approximately 10 mg/kg, every 3-4 days.
-
Combination Therapy: Both agents are administered concurrently according to their respective schedules.
-
Control Groups: Include vehicle-treated animals and groups receiving each monotherapy.
Efficacy Assessment:
-
Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
-
Survival studies are conducted to assess the long-term benefit of the treatments.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
Immunophenotyping:
-
Tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to quantify the populations of different immune cells, particularly CD8+ T cells.
-
Immunohistochemistry is used to visualize the infiltration of immune cells within the tumor tissue and to assess the expression of markers like PD-L1.
Generalized workflow for preclinical evaluation of this compound and anti-PD-1.
Comparison with Other Epigenetic Modulators in Combination with Immunotherapy
The strategy of combining epigenetic modulators with immunotherapy extends beyond METTL3 inhibitors. Histone deacetylase (HDAC) inhibitors have also shown promise in sensitizing tumors to anti-PD-1 therapy.
| Combination Therapy | Cancer Model | Key Findings |
| This compound + Anti-PD-1 | Gastric, Melanoma, Colorectal | Synergistic tumor growth inhibition, increased CD8+ T cell infiltration, upregulation of PD-L1. |
| HDAC Inhibitor + Anti-PD-1 | Melanoma, Lung | Enhanced anti-tumor immunity, upregulation of immune-related genes, improved survival. |
Table 3: Comparison of this compound and HDAC inhibitors in combination with anti-PD-1 therapy.
While both approaches show promise, the distinct mechanisms of METTL3 and HDAC inhibitors may offer different advantages and potential for further combination strategies.
Future Directions: Clinical Translation
The promising preclinical data has paved the way for clinical investigation. A first-in-human Phase 1 clinical trial (NCT05584111) is currently evaluating the safety and efficacy of STC-15, a clinical-grade METTL3 inhibitor from the same class as this compound, in patients with advanced solid tumors. Furthermore, a Phase 1b/2 trial (NCT06975293) has been initiated to assess STC-15 in combination with the anti-PD-1 antibody toripalimab in various advanced cancers, including non-small cell lung cancer, melanoma, endometrial cancer, and head and neck squamous cell carcinoma.[1][2] The results of these trials will be crucial in determining the clinical utility of this combination strategy.
References
Validating STM2457's specificity for METTL3 over other methyltransferases
A comprehensive guide to the selectivity and validation of STM2457, a potent and specific inhibitor of the N⁶-methyladenosine (m⁶A) writer enzyme, METTL3.
This compound has emerged as a first-in-class catalytic inhibitor of METTL3, the primary enzyme responsible for m⁶A modification of RNA.[1][2] This guide provides a detailed comparison of this compound's specificity for METTL3 over other methyltransferases, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their evaluation of this critical research tool.
Unparalleled Selectivity for METTL3
This compound demonstrates remarkable potency and selectivity for the METTL3/METTL14 complex. Biochemical assays have determined its half-maximal inhibitory concentration (IC₅₀) to be 16.9 nM.[1][3] Furthermore, its high affinity for the METTL3/METTL14 heterodimer was confirmed with a dissociation constant (Kd) of 1.4 nM, as measured by surface plasmon resonance (SPR).[1][3]
The exceptional specificity of this compound is a key attribute. Extensive profiling against a broad panel of other methyltransferases has consistently shown its high selectivity for METTL3.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the selectivity profile of this compound against a diverse panel of methyltransferases.
| Target | Target Type | This compound Inhibition | Selectivity vs. METTL3 |
| METTL3/METTL14 | RNA Methyltransferase | IC₅₀: 16.9 nM | - |
| Panel of 4 other RNA methyltransferases | RNA Methyltransferase | No significant inhibition | >1,000-fold |
| Panel of 41 DNA and protein methyltransferases | DNA/Protein Methyltransferase | No significant inhibition | >1,000-fold |
| Panel of 468 kinases | Kinase | No inhibitory effect | Not applicable |
This data demonstrates that this compound has over 1,000-fold selectivity for METTL3 when compared to a wide array of other RNA, DNA, and protein methyltransferases.[1][3] This high degree of specificity minimizes off-target effects, making it a reliable tool for studying METTL3-specific functions.
Experimental Validation Protocols
The specificity of this compound has been rigorously validated through a series of biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
Biochemical Assays for Inhibitor Specificity
1. Radiometric Filter-Binding Methyltransferase Assay (for METTL3 and other methyltransferases):
-
Objective: To determine the IC₅₀ of this compound for METTL3 and assess its inhibitory activity against a panel of other methyltransferases.
-
Principle: This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate (e.g., RNA oligonucleotide for METTL3).
-
Protocol:
-
The methyltransferase enzyme is incubated with its specific substrate, [³H]-SAM, and varying concentrations of this compound in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the mixture is transferred to a filter membrane which captures the radiolabeled substrate.
-
Unincorporated [³H]-SAM is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics:
-
Objective: To confirm the direct binding of this compound to the METTL3/METTL14 complex and to determine its binding affinity (Kd).
-
Protocol:
-
The purified METTL3/METTL14 protein complex is immobilized on an SPR sensor chip.
-
A series of this compound concentrations are flowed over the chip surface.
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).
-
To confirm SAM-competitive binding, the experiment is repeated in the presence of a constant concentration of SAM in the running buffer, which is expected to reduce the binding of this compound.[1]
-
Association and dissociation rates are measured to calculate the dissociation constant (Kd).
-
Cellular Assays for Target Engagement and Specificity
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To demonstrate that this compound directly engages with METTL3 within a cellular context.
-
Protocol:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
The cells are lysed, and the soluble protein fraction is separated from the precipitated fraction by centrifugation.
-
The amount of soluble METTL3 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of this compound is expected to stabilize METTL3, resulting in a higher melting temperature compared to the vehicle-treated control.
-
2. m⁶A-meRIP-seq (m⁶A-methylated RNA Immunoprecipitation Sequencing):
-
Objective: To confirm that this compound specifically reduces m⁶A levels on METTL3-dependent mRNA transcripts in cells.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Total RNA is extracted and fragmented.
-
An antibody specific to m⁶A is used to immunoprecipitate the RNA fragments containing the m⁶A modification.
-
The enriched m⁶A-containing RNA fragments are then sequenced, along with an input control (total fragmented RNA).
-
Bioinformatic analysis is used to identify and quantify m⁶A peaks across the transcriptome. A significant reduction in m⁶A peaks on known METTL3 target transcripts in this compound-treated cells validates the inhibitor's specific mechanism of action.[1]
-
Visualizing the Validation and Mechanism of this compound
The following diagrams illustrate the experimental workflow for validating this compound's specificity and its role in the METTL3 signaling pathway.
Caption: Workflow for validating this compound specificity.
Caption: this compound inhibits the METTL3 signaling pathway.
Conclusion
The extensive experimental data robustly validates this compound as a highly potent and exceptionally specific inhibitor of METTL3. Its >1,000-fold selectivity against a broad range of other methyltransferases and kinases minimizes the potential for confounding off-target effects.[1][3] The detailed protocols provided herein offer a framework for researchers to independently verify its activity and further explore the therapeutic potential of targeting the m⁶A RNA modification pathway. This compound stands as an invaluable chemical probe for dissecting the multifaceted biological roles of METTL3 in health and disease.
References
STM2457: A Preclinical Tool for Validating METTL3 as a Drug Target
A Comparative Guide for Researchers
The N6-methyladenosine (m6A) writer enzyme, METTL3, has emerged as a promising therapeutic target in various cancers. Its catalytic activity is crucial for the proliferation and survival of cancer cells, making it an attractive point of intervention. STM2457 is a potent and selective small-molecule inhibitor of METTL3 that has been instrumental as a tool compound in preclinical studies to validate the therapeutic potential of targeting this enzyme. This guide provides a comparative overview of this compound with other known METTL3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Performance Comparison of METTL3 Inhibitors
This compound has been extensively characterized and benchmarked against other preclinical and clinical-stage METTL3 inhibitors, such as STC-15 and UZH1a. The following tables summarize the key performance metrics of these compounds.
Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular m6A IC50 (µM) | Binding Affinity (Kd, nM) |
| This compound | 16.9[1] | 2.2[2] | 1.4[1][2] |
| STC-15 | <6[3] | 0.038 (in Caov3 cells)[3] | Not Reported |
| UZH1a | 280 | 4.6[2] | Not Reported |
Table 2: In Vitro and In Vivo Efficacy of METTL3 Inhibitors
| Compound | Cell Proliferation IC50 | In Vivo Model | Key In Vivo Findings |
| This compound | ~3.5 µM (MOLM-13 cells) | AML PDX models | Impaired engraftment, prolonged survival[1] |
| STC-15 | Sub-micromolar in some AML cell lines | Solid tumor xenografts, AML PDX models | Tumor regression, synergistic effects with venetoclax[4] |
| UZH1a | 11 µM (MOLM-13 cells) | Not Reported | Induces apoptosis and cell cycle arrest in AML cells |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to characterize METTL3 inhibitors.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of METTL3 inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13 for AML) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the METTL3 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
This technique is employed to identify and quantify m6A modifications on a transcriptome-wide scale.
-
RNA Extraction and Fragmentation: Isolate total RNA from cells treated with the METTL3 inhibitor or vehicle. Fragment the RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments.
-
Library Preparation: Construct sequencing libraries from the eluted RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).
-
Sequencing: Perform high-throughput sequencing of the libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and identify m6A peaks. Compare the peak distribution and intensity between the inhibitor-treated and control samples to determine the effect of the compound on RNA methylation.
In Vivo Xenograft Model (AML Patient-Derived Xenograft)
This model is used to evaluate the anti-tumor efficacy of METTL3 inhibitors in a more clinically relevant setting.
-
Cell Preparation: Thaw and prepare viable AML patient-derived cells.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Inject the AML cells intravenously or subcutaneously into the mice.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment by measuring tumor volume (for subcutaneous models) or by detecting human CD45+ cells in the peripheral blood (for intravenous models).
-
Compound Administration: Once tumors are established, administer the METTL3 inhibitor (e.g., this compound at 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Efficacy Assessment: Monitor tumor growth and the health of the mice. At the end of the study, harvest tumors and tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
Survival Analysis: In some studies, a cohort of mice is monitored for survival to determine the impact of the treatment on overall lifespan.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by METTL3 and a typical experimental workflow for evaluating METTL3 inhibitors.
Caption: METTL3-regulated signaling pathways in cancer.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 4. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
A Comparative Analysis of STM2457 and Genetic Knockdown of METTL3 in Cancer Research
A head-to-head examination of two key methodologies for targeting the m⁶A RNA methyltransferase METTL3 in oncology research and drug development.
This guide provides a detailed comparative analysis of the pharmacological inhibitor STM2457 and genetic knockdown techniques (siRNA, shRNA, CRISPR) for targeting METTL3, a critical enzyme in RNA epigenetics and a promising target in cancer therapy. We present a synthesis of experimental data, detailed protocols for key assays, and visual workflows to assist researchers in selecting the most appropriate method for their experimental needs.
Introduction to METTL3 and its Role in Cancer
The N6-methyladenosine (m⁶A) modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, stability, translation, and transport. The primary enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m⁶A methyltransferase complex.
In various cancers, METTL3 is frequently upregulated and has been shown to function as an oncogene by promoting the translation of key cancer-driving transcripts such as MYC, BCL2, and EGFR[1][2][3]. Consequently, inhibiting METTL3 has emerged as a promising therapeutic strategy. Researchers primarily employ two approaches to investigate and target METTL3: the small molecule inhibitor this compound and genetic knockdown techniques.
Mechanism of Action: A Tale of Two Approaches
This compound is a first-in-class, highly potent, and selective catalytic inhibitor of METTL3.[4][5] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby blocking its methyltransferase activity.[1][6] This leads to a global reduction in m⁶A levels on mRNA, subsequently affecting the translation of METTL3-dependent transcripts.[4]
Genetic knockdown of METTL3, achieved through methods like siRNA, shRNA, or CRISPR-Cas9, aims to reduce or eliminate the METTL3 protein itself. This can be achieved by targeting the METTL3 mRNA for degradation (siRNA/shRNA) or by permanently disrupting the METTL3 gene (CRISPR-Cas9).[7][8][9] The depletion of the METTL3 protein prevents the formation of a functional methyltransferase complex, thus inhibiting m⁶A deposition.
It is important to note that prolonged METTL3 knockdown may lead to the disruption of the entire m⁶A methyltransferase complex, potentially causing broader effects than the specific catalytic inhibition by this compound.[4]
Quantitative Comparison of Cellular Effects
The following tables summarize the reported effects of this compound and METTL3 genetic knockdown on key cellular processes in various cancer cell lines.
Table 1: Effects on Cell Proliferation and Viability
| Intervention | Cancer Type/Cell Line | Effect | Quantitative Data | Citation |
| This compound | Acute Myeloid Leukemia (MOLM-13) | Decreased cell proliferation | IC50 = 3.5 µM | [10] |
| Colorectal Cancer (HCT116) | Inhibited cell growth | IC50 determined, dose-dependent decrease | [4][11] | |
| Non-Small Cell Lung Cancer (A549) | Reduced cell viability | IC50 values calculated | [3] | |
| Pancreatic Cancer (PANC-1) | Inhibited cell proliferation | Significant decrease in proliferation | [12][13] | |
| METTL3 Knockdown (CRISPR/KO) | Gastric Cancer (AGS) | Suppression of cell proliferation | Significant inhibition | [6][7] |
| METTL3 Knockdown (shRNA) | Lung Adenocarcinoma (A549) | Regulated cellular proliferation | MTS assay showed decreased proliferation | [8] |
| Breast Cancer (MCF-7/T47D) | Enhanced cell proliferation | Increased colony formation | [14] |
Table 2: Effects on Apoptosis
| Intervention | Cancer Type/Cell Line | Effect | Quantitative Data | Citation |
| This compound | Acute Myeloid Leukemia | Increased apoptosis | Annexin V positive cells increased | [4] |
| Colorectal Cancer (HCT116, SW620) | Promoted apoptosis | Dose-dependent increase in apoptotic cells | [4][11][15] | |
| Non-Small Cell Lung Cancer (A549, H1975) | Induced apoptosis | Detected by Flow Cytometry | [16] | |
| METTL3 Knockdown (shRNA) | Lung Adenocarcinoma (A549) | Increased apoptosis | Annexin V/PI staining showed increased apoptosis | [8] |
| Breast Cancer (MCF-7/T47D) | Inhibited apoptosis | Decreased expression of caspase-3, -8, -9 | [14] |
Table 3: Effects on m⁶A Methylation
| Intervention | Cancer Type/Cell Line | Effect | Quantitative Data | Citation |
| This compound | Acute Myeloid Leukemia | Reduced m⁶A levels on leukemogenic mRNAs | Selective reduction observed | [4] |
| Colorectal Cancer | Downregulated global m⁶A levels | m6A dot blotting showed considerable downregulation | [11] | |
| METTL3 Knockdown (CRISPR/KO) | Gastric Cancer (AGS) | Decreased m⁶A methylation levels | Exhibited decreased m6A levels | [6][7] |
| METTL3 Knockdown (shRNA) | Lung Adenocarcinoma (A549) | Reduced levels of m⁶A-modified EGFR mRNA | Substantially reduced levels | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Cell Viability Assay (CCK-8/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or perform METTL3 knockdown. Include appropriate vehicle controls (e.g., DMSO for this compound) and non-targeting controls for genetic knockdown.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) for this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or perform METTL3 knockdown for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
METTL3 Knockdown using CRISPR/Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the METTL3 gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection reagent.
-
Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Validate the knockout of METTL3 by Western blotting to confirm the absence of the protein and by sequencing the targeted genomic region to identify mutations.
RNA Methylation Analysis (MeRIP-qPCR)
-
RNA Extraction: Extract total RNA from cells treated with this compound or with METTL3 knockdown.
-
mRNA Fragmentation: Fragment the mRNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m⁶A antibody or a control IgG antibody conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution: Elute the m⁶A-containing mRNA fragments.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) to quantify the enrichment of m⁶A on specific target transcripts.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 promotes translation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dissecting the effects of METTL3 on alternative splicing in prostate cancer [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcancer.org [jcancer.org]
- 16. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
Re-sensitizing Tumors to a Key Weapon: A Comparative Analysis of STM2457 in Cisplatin-Resistant Cancers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of resistance to frontline chemotherapies like cisplatin remains a critical challenge. Researchers are actively investigating novel therapeutic strategies to overcome this hurdle. A promising agent, STM2457, a first-in-class inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, has shown potential in re-sensitizing resistant tumors to cisplatin and other DNA-damaging agents. This guide provides a comparative overview of the pre-clinical efficacy of this compound against other therapeutic alternatives for cisplatin-resistant tumors, supported by available experimental data.
The Challenge of Cisplatin Resistance
Cisplatin is a potent and widely used chemotherapeutic agent for a variety of solid tumors, including lung, ovarian, and head and neck cancers. Its primary mechanism of action involves inducing DNA damage in cancer cells, leading to apoptosis. However, many tumors develop resistance to cisplatin through various mechanisms, such as reduced drug accumulation, increased DNA repair, and evasion of apoptosis. This acquired resistance significantly limits its clinical efficacy and necessitates the development of new therapeutic approaches.
This compound: A Novel Approach to Overcoming Resistance
This compound targets METTL3, an enzyme responsible for m6A modification of RNA. This modification plays a crucial role in regulating gene expression, and its dysregulation has been implicated in cancer progression and drug resistance. By inhibiting METTL3, this compound can modulate the expression of key proteins involved in DNA repair and cell survival, thereby restoring sensitivity to cisplatin.
Comparative Efficacy of this compound and Alternative Therapies
While direct head-to-head preclinical studies of this compound against all alternative therapies in cisplatin-resistant models are not yet available, this guide compiles existing data to offer a comparative perspective. The following tables summarize the in vitro and in vivo efficacy of this compound and other key therapeutic strategies, such as PARP inhibitors, EGFR inhibitors, and survivin inhibitors.
Table 1: In Vitro Efficacy of this compound and Alternatives in Cisplatin-Resistant Cancer Cell Lines
| Therapeutic Agent | Target | Cancer Type | Cisplatin-Resistant Cell Line | Key Findings (IC50, % Inhibition, etc.) |
| This compound | METTL3 | Triple-Negative Breast Cancer | MDA-MB-231 | Significantly reduced cell proliferation and increased apoptosis when combined with cisplatin compared to single-agent treatment.[1] |
| Olaparib (PARP Inhibitor) | PARP1/2 | Ovarian Cancer | A2780/CP, TYK-nu-(R) | Showed efficacy in cisplatin-resistant cell lines, though sensitivity varied.[2] |
| Gefitinib (EGFR Inhibitor) | EGFR | Non-Small Cell Lung Cancer | H358R, A549R | Sensitized cisplatin-resistant cells to cisplatin, enhancing inhibition of cell survival and promoting apoptosis.[3][4] |
| YM155 (Survivin Inhibitor) | Survivin | Head and Neck Cancer | CAL27-CisR | Reversed cisplatin resistance and significantly decreased cell proliferation in a dose-dependent manner.[5][6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution.
Table 2: In Vivo Efficacy of this compound and Alternatives in Cisplatin-Resistant Xenograft Models
| Therapeutic Agent | Cancer Type | Xenograft Model | Key Findings (Tumor Growth Inhibition, etc.) |
| This compound | Non-Small Cell Lung Cancer | NCI-H460 xenografts | Combination with paclitaxel or carboplatin significantly decreased tumor weight compared to monotherapy.[7] |
| Olaparib (PARP Inhibitor) | Cervical Cancer | HeLa and Caski xenografts | Combination with cisplatin enhanced cisplatin-mediated cytotoxicity.[8] |
| Gefitinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer | H358R xenografts | In combination with cisplatin, significantly inhibited tumor growth.[3][4] |
| YM155 (Survivin Inhibitor) | Head and Neck Cancer | SCID mouse xenograft | Significantly enhanced the anti-tumor and anti-angiogenic effects of cisplatin with no added systemic toxicity.[5][6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cisplatin-resistant cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the alternative drug, cisplatin, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9][10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[9][10][11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cisplatin-resistant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound alone, alternative drug alone, cisplatin alone, and combination therapies. Administer the treatments according to a predetermined schedule and dosage.[7][12][13][14]
-
Tumor Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a specific time point), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).[12]
Conclusion
References
- 1. Enhancing sensitivity of triple‐negative breast cancer to DNA‐damaging therapy through chemical inhibition of the m6A methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STM2457 and Other Epigenetic Modifiers in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel METTL3 inhibitor, STM2457, with other key epigenetic modifiers. This analysis, supported by experimental data, aims to inform preclinical and clinical research strategies in oncology, with a focus on Acute Myeloid Leukemia (AML).
Abstract
Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. This compound is a first-in-class, potent, and selective inhibitor of METTL3, an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification of RNA. This novel mechanism of action has shown promise in preclinical models of AML. This guide provides a head-to-head comparison of this compound with other METTL3 inhibitors, as well as established and investigational epigenetic drugs targeting different regulatory layers, including DNA methyltransferase (DNMT) inhibitors, histone deacetylase (HDAC) inhibitors, and Bromodomain and Extra-Terminal (BET) inhibitors. We present a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols to aid in the evaluation and selection of these agents for research and therapeutic development.
Overview of Epigenetic Modifiers
Epigenetic modifications, including DNA methylation, histone modifications, and RNA modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. The reversible nature of these modifications makes the enzymes that catalyze them attractive targets for therapeutic intervention in cancer. This comparison focuses on inhibitors of four major classes of epigenetic modifiers relevant to AML and other cancers.
Comparative Data of Epigenetic Modifiers
The following table summarizes the key quantitative data for this compound and a selection of other epigenetic modifiers.
| Compound | Class | Primary Target(s) | Mechanism of Action | IC50 (Enzymatic) | Cellular IC50 (AML cell lines) | Key Preclinical/Clinical Findings (AML) | Reported Toxicities/Side Effects |
| This compound | METTL3 Inhibitor | METTL3 | SAM-competitive catalytic inhibitor | 17 nM[1] | 3.5 µM (MOLM-13)[1] | Prolonged survival in AML PDX models.[1] | Not yet in clinical trials. |
| STC-15 | METTL3 Inhibitor | METTL3 | Orally bioavailable METTL3 inhibitor | Not reported | Sub-micromolar in some AML cell lines.[2][3] | Extended survival in an AML patient-derived in vivo model.[2][3] | Phase 1 data show manageable TEAEs (thrombocytopenia, rash, pruritus).[4] |
| UZH1a | METTL3 Inhibitor | METTL3 | Selective METTL3 inhibitor | 280 nM[5][6][7] | 11 µM (MOLM-13)[6][7] | Induces apoptosis and cell cycle arrest in MOLM-13 cells.[5][6][7] | Preclinical stage. |
| Azacitidine | DNMT Inhibitor | DNMT1 | Incorporation into DNA and RNA, leading to DNMT1 depletion.[8][9] | Not applicable | Micromolar range | Approved for MDS and AML; improves overall survival.[8][10] | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting.[8] |
| Decitabine | DNMT Inhibitor | DNMT1 | Incorporation into DNA, leading to DNMT1 depletion.[8][9] | Not applicable | Lower micromolar range than azacitidine[9] | Approved for MDS and AML; shows similar response rates to azacitidine.[11] | Myelosuppression (neutropenia, thrombocytopenia), febrile neutropenia.[8] |
| Vorinostat | HDAC Inhibitor | Class I and II HDACs | Pan-HDAC inhibitor, leading to histone hyperacetylation.[12] | Nanomolar range | Micromolar range | Modest single-agent activity in AML; being tested in combination therapies.[13] | Fatigue, diarrhea, nausea, thrombocytopenia. |
| Panobinostat | HDAC Inhibitor | Pan-deacetylase inhibitor | Potent pan-HDAC inhibitor.[14] | Nanomolar range | Nanomolar to low micromolar range | Limited single-agent efficacy in r/r-AML; combination studies ongoing.[15] | Diarrhea, nausea, vomiting, hypokalemia, sepsis.[15] |
| JQ1 | BET Inhibitor | BRD2, BRD3, BRD4 | Competes with acetylated histones for binding to bromodomains. | Not reported | Sub-micromolar range | Induces cell cycle arrest and apoptosis in AML cell lines.[16] | Preclinical stage. |
| OTX015 | BET Inhibitor | BRD2, BRD4 | Inhibits BRD2 and BRD4, leading to c-MYC downregulation.[16] | Not reported | Sub-micromolar range | Shows anti-leukemic activity in AML cell lines and primary patient cells.[16][17] | Phase 1 trials have been conducted. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental evaluation of these epigenetic modifiers, the following diagrams are provided.
References
- 1. | BioWorld [bioworld.com]
- 2. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 3. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 study of vorinostat in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Panobinostat monotherapy and combination therapy in patients with acute myeloid leukemia: results from two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Safety Operating Guide
Proper Disposal and Handling of STM2457: A Guide for Laboratory Professionals
STM2457 is an inhibitor of the METTL3/METTL14 complex, utilized in research, particularly in studies related to acute myeloid leukemia (AML).[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns[2]:
-
Acute oral toxicity: Harmful if swallowed.
-
Skin corrosion/irritation: Causes skin irritation.
-
Serious eye damage/eye irritation: Causes serious eye irritation.
-
Respiratory irritation: May cause respiratory tract irritation.
One supplier, however, classifies this compound as a non-hazardous substance.[3] Given the conflicting information, it is prudent to handle the compound as hazardous.
Personal Protective Equipment (PPE) and Handling
To minimize exposure and ensure safety, the following PPE and handling procedures are recommended:
-
Personal Protective Equipment: Always wear appropriate PPE, including protective gloves, lab coats, and eye/face protection.[2]
-
Ventilation: Use this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[2][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| IC50 (METTL3/METTL14) | 16.9 µM | [1] |
| IC50 (AML cell lines) | 0.6-10.3 µM | [1] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [1] |
| Molecular Weight | 444.5 g/mol | [1] |
| Storage Temperature | -20°C | [4] |
| Solubility in DMSO | 2 mg/mL |
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spills: Absorb spills with an inert, non-combustible material like diatomite or universal binders.[2][3] Decontaminate the affected surfaces by scrubbing with alcohol.[2][3] Dispose of the contaminated material in accordance with local regulations.[2][3]
-
Eye Contact: Immediately rinse eyes with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local regulations.[2][3]
Step-by-Step Disposal Guidance:
-
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office to understand the specific disposal requirements for chemical waste in your location.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling: Clearly label the waste container with the contents ("this compound Waste"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage Pending Disposal: Store the waste container in a cool, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.[2]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling STM2457
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the METTL3 inhibitor, STM2457. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Understanding the Compound: Key Properties
This compound is a potent and selective inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2][3] It is a valuable tool in cancer research, particularly in the study of acute myeloid leukemia (AML).[2][4][5][6] Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C25H28N6O2 | [7] |
| Molecular Weight | 444.53 g/mol | [7] |
| CAS Number | 2499663-01-1 | [1][7] |
| Appearance | White to beige powder | [8] |
| IC50 (METTL3) | 16.9 nM | [1][2][3] |
| Binding Affinity (Kd) | 1.4 nM | [1][2] |
| Solubility | DMSO: >1 mM | [1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards identified are:
-
Acute oral toxicity [9]
-
Skin corrosion/irritation [9]
-
Serious eye damage/eye irritation [9]
-
Specific target organ toxicity (single exposure), respiratory tract irritation [9]
The following PPE is mandatory when handling this compound to mitigate these risks.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use.[10] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[10] |
| Skin and Body Protection | Laboratory coat | Should be fully buttoned with sleeves rolled down.[10] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood) | Avoid breathing dust or aerosols.[9] |
III. Step-by-Step Handling and Experimental Protocol
A. Preparation of Stock Solutions
-
Work Area Preparation : Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : Carefully weigh the required amount of this compound powder using an analytical balance. Avoid generating dust.
-
Dissolution : this compound is soluble in DMSO.[1] Prepare stock solutions by dissolving the compound in an appropriate volume of high-purity DMSO. Sonication may be used to aid dissolution.[7]
-
Storage of Stock Solutions : Store stock solutions at -20°C or -80°C for long-term stability.[6]
B. In Vitro Experimental Use
For cell-based assays, dilute the DMSO stock solution to the desired final concentration in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects.
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |
V. Spill and Disposal Plan
A. Spill Containment and Cleanup
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of the powder, carefully sweep up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean : Decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose : Collect all contaminated materials in a sealed container for proper disposal.
B. Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
VI. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 8. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
